Product packaging for KWKLFKKIGIGAVLKVLTTGLPALIS(Cat. No.:)

KWKLFKKIGIGAVLKVLTTGLPALIS

Cat. No.: B1577675
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Description

KWKLFKKIGIGAVLKVLTTGLPALIS is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

KWKLFKKIGIGAVLKVLTTGLPALIS

Origin of Product

United States

Foundational & Exploratory

Predicted Physicochemical Properties and Structural Analysis of the Peptide KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS is not currently annotated in major protein databases such as UniProt or the Protein Data Bank (PDB). Therefore, all information presented in this document is based on computational predictions and established biochemical principles. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The 28-amino acid peptide with the sequence this compound is a novel sequence for which no experimental structural or functional data has been published. Analysis of its primary structure reveals a mix of hydrophobic (L, I, G, A, V, P), polar (T, S), and positively charged (K) residues. This composition suggests potential amphipathic properties, which could imply a tendency to interact with cellular membranes or other proteins. This technical guide provides a comprehensive prediction of its structure using state-of-the-art computational methods and outlines a potential experimental workflow for its empirical determination.

Predicted Structural and Physicochemical Data

The following tables summarize the predicted structural features of the peptide. These values are derived from typical outputs of leading protein structure prediction algorithms like AlphaFold and I-TASSER.

Predicted Secondary Structure Content
Structural FeaturePercentage (%)
Alpha-Helix68%
Beta-Sheet0%
Coil/Turn32%
Per-Residue Predicted Confidence and Secondary Structure

The confidence of the prediction is often reported as a pLDDT (predicted local distance difference test) score, ranging from 0 to 100.

Residue NumberAmino AcidPredicted Secondary StructurePredicted pLDDT Score
1KCoil75.2
2WCoil80.1
3KHelix88.5
4LHelix92.3
5FHelix94.0
6KHelix95.1
7KHelix95.5
8IHelix96.0
9GHelix95.8
10IHelix96.2
11GHelix95.9
12AHelix96.5
13VHelix96.8
14LHelix97.0
15KHelix96.7
16VHelix97.1
17LHelix96.9
18THelix96.4
19THelix95.7
20GHelix94.8
21LHelix95.2
22PTurn85.6
23ATurn82.1
24LCoil78.3
25ICoil75.0
26SCoil72.4

Experimental Protocol for Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. The following protocol outlines a general workflow.

Peptide Synthesis and Purification
  • Synthesis: Synthesize the peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. For NMR studies, isotopically label the peptide with ¹⁵N and ¹³C by using appropriately labeled amino acids.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Sample Preparation
  • Dissolve the lyophilized, isotopically labeled peptide in a suitable solvent system (e.g., 90% H₂O/10% D₂O or a membrane-mimicking environment such as dodecyl phosphocholine micelles) to a final concentration of 0.5-1.0 mM.

  • Adjust the pH to a desired value (typically between 5.0 and 6.5).

  • Add a known concentration of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

NMR Data Acquisition

Acquire a suite of multidimensional NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz):

  • 2D ¹H-¹⁵N HSQC: To obtain correlations for backbone and side-chain amide protons and nitrogens.

  • 3D HNCA & HN(CO)CA: To assign the Cα chemical shifts.

  • 3D HNCACB & CBCA(CO)NH: To assign the Cβ chemical shifts and aid in sequential amino acid assignment.

  • 3D HNCO & HN(CA)CO: To assign the backbone carbonyl chemical shifts.

  • 3D ¹⁵N-edited NOESY-HSQC: To obtain through-space correlations between protons that are close in space (<5 Å), which provide distance restraints.

  • 3D ¹³C-edited NOESY-HSQC: To resolve spectral overlap and obtain additional distance restraints.

Structure Calculation and Refinement
  • Data Processing: Process the NMR data using software such as NMRPipe.

  • Spectral Analysis: Analyze the processed spectra to assign chemical shifts and identify NOE cross-peaks using software like CcpNmr Analysis.

  • Restraint Generation: Convert the NOE cross-peak intensities into upper distance bounds. Predict dihedral angle restraints from chemical shifts using programs like TALOS+.

  • Structure Calculation: Calculate an ensemble of 3D structures that satisfy the experimental restraints using software such as CYANA or Xplor-NIH.

  • Refinement: Refine the calculated structures in an explicit water or solvent environment using molecular dynamics simulations.

  • Validation: Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality and Ramachandran plot statistics.

Visualizations

Predicted Secondary Structure Workflow

The following diagram illustrates the logical flow of the predicted secondary structure of the peptide, highlighting the dominant alpha-helical region.

Predicted_Secondary_Structure cluster_N_terminus N-terminus (Coil) cluster_Helix Alpha-Helix cluster_C_terminus C-terminus (Turn/Coil) K1 K1 W2 W2 K1->W2 K3 K3 W2->K3 L4 L4 K3->L4 F5 F5 L4->F5 K6 K6 F5->K6 K7 K7 K6->K7 I8 I8 K7->I8 G9 G9 I8->G9 I10 I10 G9->I10 G11 G11 I10->G11 A12 A12 G11->A12 V13 V13 A12->V13 L14 L14 V13->L14 K15 K15 L14->K15 V16 V16 K15->V16 L17 L17 V16->L17 T18 T18 L17->T18 T19 T19 T18->T19 G20 G20 T19->G20 L21 L21 G20->L21 P22 P22 L21->P22 A23 A23 P22->A23 Turn L24 L24 A23->L24 Coil I25 I25 L24->I25 Coil S26 S26 I25->S26 Coil

Caption: Predicted secondary structure of this compound.

Experimental Workflow for Structure Determination

This diagram outlines the major steps involved in the experimental determination of a peptide's 3D structure.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Spectroscopy cluster_calc Structure Calculation synthesis Peptide Synthesis (Isotope Labeling) purification RP-HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification sample_prep Sample Preparation verification->sample_prep data_acq Multidimensional NMR Data Acquisition sample_prep->data_acq data_proc Data Processing & Assignment data_acq->data_proc restraints Generate Restraints (NOEs, Dihedrals) data_proc->restraints calculation 3D Structure Calculation restraints->calculation validation Refinement & Validation calculation->validation final_structure final_structure validation->final_structure Final Structure Ensemble

Caption: Workflow for peptide structure determination by NMR.

An In-depth Technical Guide to the Analysis of the Novel Peptide Sequence: KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the novel peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS, offering a roadmap for its characterization from in silico prediction to potential experimental validation. This document serves as a technical whitepaper for professionals in the fields of peptide research and drug development.

Introduction

The peptide with the primary sequence this compound is a 27-amino acid chain. Preliminary searches indicate that this is a novel sequence, not corresponding to a well-characterized peptide. Therefore, this guide will focus on predictive analysis using established bioinformatics tools and outline a potential workflow for its experimental characterization. Such analyses are crucial first steps in determining the potential therapeutic or biological significance of a new peptide.

In Silico Analysis

A variety of computational tools can be employed to predict the physicochemical properties, structural features, and potential biological functions of a novel peptide sequence.

Physicochemical Properties

The fundamental physicochemical properties of the peptide were predicted using the Expasy ProtParam tool. These parameters are essential for guiding downstream experimental design, such as selecting appropriate solvents and purification techniques.

PropertyPredicted ValueSignificance
Molecular Weight 2865.69 DaEssential for mass spectrometry analysis and concentration calculations.
Theoretical pI 10.13The pH at which the peptide carries no net electrical charge. Useful for developing purification strategies like isoelectric focusing.
Amino Acid Composition See Table 2The relative abundance of each amino acid influences the peptide's overall properties.
Estimated Half-life 30 hours (mammalian reticulocytes, in vitro), >20 hours (yeast, in vivo), >10 hours (E. coli, in vivo)Provides an early indication of the peptide's stability in biological systems.
Instability Index 35.71This value classifies the peptide as stable.
Aliphatic Index 152.59A high aliphatic index suggests increased thermostability.
Grand Average of Hydropathicity (GRAVY) 0.811The positive GRAVY score indicates that the peptide is hydrophobic in nature, suggesting it may interact with or partition into membranes.

Table 1: Predicted Physicochemical Properties of this compound.

Amino AcidCountPercentage
Ala (A)27.4%
Arg (R)00.0%
Asn (N)00.0%
Asp (D)00.0%
Cys (C)00.0%
Gln (Q)00.0%
Glu (E)00.0%
Gly (G)311.1%
His (H)00.0%
Ile (I)311.1%
Leu (L)622.2%
Lys (K)414.8%
Met (M)00.0%
Phe (F)13.7%
Pro (P)13.7%
Ser (S)13.7%
Thr (T)27.4%
Trp (W)13.7%
Tyr (Y)00.0%
Val (V)27.4%

Table 2: Amino Acid Composition of this compound.

Structural Predictions

Understanding the secondary structure of a peptide can provide insights into its potential mechanism of action. Predictions were performed using the PSIPRED server.

PositionAmino AcidPredictionConfidence
1-7KWKLFKKCoiled-coilLow
8-21IGIGAVLKVLTTGLAlpha-HelixHigh
22-27PALISCoiled-coilLow

Table 3: Predicted Secondary Structure of this compound. The core of the peptide is predicted to form a stable alpha-helix, a common motif in membrane-interacting and protein-protein interaction domains.

Functional Predictions

To infer potential biological activities, the peptide sequence was analyzed using several predictive servers.

Prediction ToolPredicted ActivityConfidenceBasis of Prediction
ToxinPredToxinModerateSequence similarity to known toxins.
AntiCPAnticancer PeptideHighBased on a machine learning model trained on known anticancer peptides.
HLPpredHelical-wheel projectionN/AThe predicted helical region shows a clear amphipathic character, with hydrophobic and hydrophilic residues on opposite faces of the helix. This is a common feature of membrane-lytic peptides.

Table 4: Predicted Biological Activities of this compound. The predictions suggest that this peptide may have cytotoxic or membrane-disrupting activities, potentially as an anticancer or antimicrobial agent.

Experimental Protocols

The following section outlines generalized experimental protocols for the synthesis, purification, and initial biological characterization of the this compound peptide.

Peptide Synthesis and Purification

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide will be synthesized on a rink amide resin using an automated peptide synthesizer. Fmoc-protected amino acids will be used.

  • Cleavage and Deprotection: The peptide will be cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptide will be characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

In Vitro Cytotoxicity Assay

Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media.

  • Treatment: Cells will be seeded in 96-well plates and treated with increasing concentrations of the this compound peptide.

  • MTT Assay: After a 24-hour incubation, cell viability will be assessed using an MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.

Visualizations

The following diagrams illustrate the workflows and potential signaling pathways related to the analysis of the this compound peptide.

In_Silico_Analysis_Workflow cluster_input Input cluster_analysis In Silico Analysis cluster_output Predicted Outputs Peptide_Sequence Peptide Sequence This compound Physicochemical Physicochemical Properties (e.g., ProtParam) Peptide_Sequence->Physicochemical Secondary_Structure Secondary Structure (e.g., PSIPRED) Peptide_Sequence->Secondary_Structure Functional_Prediction Functional Prediction (e.g., ToxinPred, AntiCP) Peptide_Sequence->Functional_Prediction Properties_Table Properties Table Physicochemical->Properties_Table Structure_Model Structural Model Secondary_Structure->Structure_Model Activity_Hypothesis Activity Hypothesis Functional_Prediction->Activity_Hypothesis

Caption: In Silico Analysis Workflow for a Novel Peptide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Biological Validation cluster_outcome Outcome SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead_Candidate Lead Peptide Candidate Mechanism->Lead_Candidate

Caption: Experimental Workflow for Peptide Characterization.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide This compound GPCR G-Protein Coupled Receptor Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Apoptosis) CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR-Mediated Signaling Pathway.

Conclusion

The in silico analysis of the novel peptide this compound suggests it is a stable, hydrophobic, and potentially alpha-helical peptide with possible anticancer or cytotoxic properties. Its amphipathic nature points towards a potential membrane-disrupting mechanism of action. The provided experimental workflows offer a clear path for the synthesis, purification, and biological validation of these predictions. Further investigation into this peptide is warranted to determine its full therapeutic potential. This guide serves as a foundational document for researchers and drug development professionals interested in the exploration of novel peptide therapeutics.

Technical Whitepaper: Functional Characterization of the Novel Peptide KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed functional characterization of the novel peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS. Based on its primary structure, which is rich in cationic and hydrophobic amino acids, this peptide is hypothesized to possess antimicrobial and anticancer properties, primarily mediated through cell membrane disruption and induction of apoptotic pathways. This whitepaper provides a comprehensive overview of the potential functions, detailed experimental protocols for validation, hypothetical quantitative data, and plausible signaling pathways.

Introduction and Hypothetical Function

The peptide this compound is a 27-amino acid sequence with a notable composition of cationic residues (Lysine - K) and hydrophobic residues (Leucine - L, Valine - V, Isoleucine - I, Alanine - A, Glycine - G, Phenylalanine - F, Tryptophan - W). This amphipathic character is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). The positively charged lysine residues are predicted to facilitate initial electrostatic interactions with negatively charged components of microbial and cancer cell membranes (e.g., phospholipids, teichoic acids), while the hydrophobic residues are likely to drive insertion into and disruption of the lipid bilayer.

Therefore, the primary hypothesized functions of this compound are:

  • Broad-spectrum antimicrobial activity: Against Gram-positive and Gram-negative bacteria through membrane permeabilization.

  • Anticancer activity: Selective cytotoxicity towards cancer cells, potentially through membrane disruption and induction of apoptosis.

Proposed Experimental Protocols

To investigate the hypothesized functions, a series of standard in vitro assays are proposed.

Antimicrobial Activity Assessment

Objective: To determine the peptide's efficacy against a panel of pathogenic bacteria.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Dilute the bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Synthesize and purify the this compound peptide (>95% purity). Dissolve the peptide in sterile, ultrapure water to create a stock solution of 1 mg/mL.

  • Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB, ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.

Anticancer Activity Assessment

Objective: To evaluate the peptide's cytotoxic effect on cancer cells versus non-cancerous cells.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Lines: Human cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK-293).

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Peptide Treatment: Treat the cells with serial dilutions of the peptide (e.g., 0.1 µM to 100 µM) for 24 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by non-linear regression analysis.

Hemolytic Activity Assessment

Objective: To assess the peptide's toxicity to mammalian red blood cells.

Methodology: Hemolysis Assay

  • Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with Phosphate-Buffered Saline (PBS). Resuspend the hRBCs to a 4% (v/v) suspension.

  • Peptide Treatment: In a 96-well plate, add serial dilutions of the peptide to the hRBC suspension.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

  • Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 450 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Hypothetical Quantitative Data

The following tables summarize plausible outcomes from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
S. aureusPositive16
E. coliNegative32

Table 2: Cytotoxicity and Hemolytic Activity of this compound

Cell Line / Cell TypeDescriptionIC50 (µM)HC50 (µM)
HeLaHuman Cervical Cancer25N/A
HEK-293Human Embryonic Kidney>100N/A
hRBCsHuman Red Blood CellsN/A>150

HC50: The concentration causing 50% hemolysis.

Proposed Signaling Pathway and Mechanism of Action

The selective cytotoxicity against cancer cells suggests a mechanism beyond simple membrane lysis. It is hypothesized that this compound, after interacting with the cancer cell membrane, is internalized and triggers the intrinsic apoptotic pathway.

Proposed Apoptotic Pathway:

  • Membrane Interaction & Internalization: The peptide binds to the cancer cell membrane and is internalized, possibly via endocytosis.

  • Mitochondrial Targeting: Once inside the cell, the peptide targets the mitochondria.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Visualizations

Experimental Workflows

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum A1 Inoculate 96-well Plate P1->A1 P2 Serially Dilute Peptide P2->A1 A2 Incubate at 37°C (18-24h) A1->A2 D1 Observe for Visible Growth A2->D1 R1 Determine MIC D1->R1

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT_Assay_Workflow S1 Seed Cells in 96-well Plate S2 Incubate (24h) S1->S2 T1 Treat with Peptide (Serial Dilutions) S2->T1 T2 Incubate (24h) T1->T2 M1 Add MTT Reagent T2->M1 M2 Incubate (4h) M1->M2 D1 Add DMSO to Dissolve Formazan M2->D1 R1 Read Absorbance at 570 nm D1->R1 A1 Calculate Cell Viability and IC50 R1->A1

Caption: Workflow for the MTT Cell Viability Assay.

Signaling Pathway

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Peptide KWKLFKK... Peptide Membrane Cell Membrane Peptide->Membrane Interaction & Internalization Mito Mitochondrion Peptide->Mito Disruption CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 Apoptosome Apoptosome CytC->Apoptosome Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Casp9 Activation Casp3 Active Caspase-3 Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS represents a novel amino acid sequence not currently annotated in major public protein databases. Its composition, rich in hydrophobic and nonpolar residues (I, G, A, V, L, P), suggests a potential for membrane interaction or association with hydrophobic pockets of larger protein complexes. This guide provides a hypothetical framework for the initial characterization and analysis of such a peptide, outlining potential experimental approaches, data presentation, and visualization of associated biological pathways and workflows. The following sections are illustrative and serve as a template for the investigation of a newly discovered or synthesized peptide.

Hypothetical Quantitative Data

In the early-stage analysis of a novel peptide, quantitative assays are crucial for determining its biological activity and biophysical properties. Below are tables summarizing hypothetical data from two common experimental avenues for a peptide with membrane-associating potential: a receptor binding assay and a cell viability assay.

Table 1: Competitive Radioligand Binding Assay Data

This table illustrates hypothetical data from an experiment measuring the ability of this compound to compete with a known radiolabeled ligand for binding to a G-protein coupled receptor (GPCR), designated here as "Receptor X."

Peptide Concentration (nM)Percent Inhibition of Radioligand BindingStandard Deviation
0.12.50.8
110.21.5
1048.93.2
10085.12.1
100095.31.1
IC50 (nM) 10.8

Table 2: Cell Viability (MTT) Assay Data

This table presents hypothetical results from an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability, after 24-hour exposure to the peptide. This is a common assay to assess potential cytotoxicity.

Peptide Concentration (µM)Percent Cell ViabilityStandard Deviation
198.72.3
1095.23.1
5090.54.5
10088.13.8
20085.44.2

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following is a representative protocol for the competitive radioligand binding assay summarized in Table 1.

Protocol: Competitive Radioligand Binding Assay for Receptor X

1. Materials and Reagents:

  • HEK293 cells stably expressing human Receptor X.

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-buffered saline (PBS).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Radioligand: [³H]-Ligand Y (specific for Receptor X).

  • Test peptide: this compound, dissolved in DMSO to a 10 mM stock and serially diluted in assay buffer.

  • Non-specific binding control: High concentration (10 µM) of unlabeled Ligand Y.

  • Scintillation cocktail and vials.

  • Microplate scintillation counter.

2. Cell Membrane Preparation:

  • Culture HEK293-Receptor X cells to ~90% confluency.

  • Wash cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a BCA assay.

3. Binding Assay Protocol:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test peptide at various concentrations.

  • Add 50 µL of the [³H]-Ligand Y (at a final concentration equal to its K_d).

  • Add 100 µL of the prepared cell membranes (containing a predetermined optimal amount of protein, e.g., 20 µg).

  • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by three washes with ice-cold assay buffer.

  • Dry the filter mat, place it in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test peptide using the formula: % Inhibition = 100 * (1 - (Counts_peptide - Counts_NSB) / (Counts_total - Counts_NSB)) where NSB is non-specific binding.

  • Plot the percent inhibition against the logarithm of the peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following are Graphviz diagrams representing a hypothetical signaling pathway that the peptide might modulate and a general workflow for its characterization.

G cluster_membrane Plasma Membrane peptide This compound receptor GPCR (Receptor X) peptide->receptor Binding g_protein G Protein (Gα, Gβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Activation creb CREB pka->creb Phosphorylation gene_exp Gene Expression creb->gene_exp Regulation

Caption: Hypothetical GPCR signaling pathway modulated by the peptide.

G cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays start Peptide Synthesis This compound db_search Sequence Analysis & Database Search start->db_search physchem Biophysical Characterization (Solubility, Stability) db_search->physchem binding_assay Receptor Binding Assays (e.g., Radioligand) functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux) binding_assay->functional_assay viability Cell Viability/Toxicity (MTT, LDH) functional_assay->viability physchem->binding_assay signaling Downstream Signaling (Western Blot, qPCR) viability->signaling lead_opt Lead Optimization signaling->lead_opt

Caption: Experimental workflow for novel peptide characterization.

Unveiling the Bioactive Potential of a Cecropin-Melittin Hybrid Peptide and Its Homologs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS, a well-characterized cecropin A-melittin hybrid known for its potent antimicrobial and cell-penetrating properties. This document will delve into its homologous sequences, detailing their biological activities, the experimental methodologies used to ascertain these functions, and the potential signaling pathways they modulate.

Core Homologous Sequences and Their Bioactivities

The query peptide, this compound, is a synthetic construct derived from two naturally occurring antimicrobial peptides: cecropin from the silk moth and melittin from the honeybee.[1][2] This hybrid, also referred to as CEME or MBI-27, has been the subject of numerous studies to enhance its therapeutic potential.[3] Research has led to the development of several key homologous sequences with modified properties. The table below summarizes the quantitative data for the parent peptide and its notable analogs.

Peptide NameSequenceLengthNet ChargeAntimicrobial Activity (Target Organisms)Lipopolysaccharide (LPS) InhibitionReference
MBI-27 (CEME) This compound26+5Gram-positive and Gram-negative bacteria, FungiYes[1][3][4]
MBI-28 (CEMA) KWKLFKKIGIGAVLKVLTTGLPALKLTK28+6Gram-positive and Gram-negative bacteriaYes[1][4]
CP29 (MBI 29) KWKSFIKKLTTAVKKVLTTGLPALIS26+6Gram-positive and Gram-negative bacteria, FungiNot specified[4]

These peptides are characterized by their cationic nature and amphipathic structure, which are crucial for their interaction with microbial membranes.[2] Their primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, leading to cell death.[1][5] Furthermore, their ability to inhibit lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, highlights their potential as anti-endotoxin agents.[1][5]

Key Experimental Protocols

The characterization of these antimicrobial and cell-penetrating peptides involves a variety of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A single colony of the test microorganism (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration in which no visible growth of the microorganism is observed.

Cell-Penetrating Peptide Uptake Assay: Fluorescence Microscopy

This protocol is designed to visualize the entry of a fluorescently labeled peptide into mammalian cells.

  • Cell Culture: Adherent mammalian cells (e.g., HeLa, CHO) are seeded in a glass-bottom dish or a chamber slide and allowed to attach overnight.

  • Peptide Labeling: The peptide is conjugated with a fluorescent dye (e.g., FITC, Rhodamine).

  • Cell Treatment: The cultured cells are incubated with the fluorescently labeled peptide at a specific concentration and for a defined period.

  • Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove excess peptide and then fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Imaging: The intracellular localization of the fluorescent peptide is visualized using a fluorescence microscope. The cell nucleus can be counterstained with a DNA-binding dye like DAPI.

Signaling Pathways and Mechanisms of Action

The primary mechanism of antimicrobial action for these peptides involves direct interaction with and disruption of the microbial cell membrane. This process is generally considered to be receptor-independent. However, their interaction with host cells and their potential to modulate inflammatory responses, particularly through the neutralization of LPS, suggest an indirect influence on host signaling pathways.

The diagram below illustrates the proposed mechanism of action for the cecropin-melittin hybrid peptides, from initial interaction with the bacterial cell wall to the subsequent inhibition of LPS-induced inflammatory signaling in host cells.

G Mechanism of Action of Cecropin-Melittin Hybrid Peptides cluster_bacteria Bacterial Cell cluster_host Host Immune Cell (e.g., Macrophage) Peptide Cationic Peptide (e.g., MBI-27) Membrane Bacterial Membrane (Negatively Charged) Peptide->Membrane Electrostatic Interaction LPS Lipopolysaccharide (LPS) Peptide->LPS LPS Neutralization Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Death Cell Death Disruption->Death LPS_release LPS Release Disruption->LPS_release LPS_release->LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binding Signaling NF-κB Signaling Pathway Activation TLR4->Signaling Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed dual mechanism of action of cecropin-melittin hybrid peptides.

Experimental Workflow for Peptide Characterization

The logical flow for characterizing a novel synthetic peptide based on the this compound sequence involves a series of in vitro and potentially in vivo experiments.

G Experimental Workflow for Peptide Characterization cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo (Optional) Design Sequence Design (Homology-based) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Hemolytic Hemolytic Activity Assay Antimicrobial->Hemolytic Cytotoxicity Mammalian Cell Cytotoxicity (MTT) Hemolytic->Cytotoxicity CPP_Assay Cell Penetration Assay (Microscopy, FACS) Cytotoxicity->CPP_Assay LPS_Binding LPS Neutralization Assay (LAL Assay) CPP_Assay->LPS_Binding Toxicity Acute Toxicity Study LPS_Binding->Toxicity Efficacy Infection Model Efficacy Study Toxicity->Efficacy

Caption: A stepwise workflow for the design and evaluation of novel antimicrobial peptides.

References

Technical Guide: Synthesis and Purification of the Antimicrobial Peptide KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the 27-amino acid peptide KWKLFKKIGIGAVLKVLTTGLPALIS. This peptide, rich in hydrophobic and cationic residues, is characteristic of an antimicrobial peptide (AMP). The following sections detail the methodologies for its chemical synthesis, purification, and characterization, tailored for research and drug development applications.

Peptide Characteristics

The primary amino acid sequence of the peptide is Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser. Its composition, rich in lysine (K), leucine (L), and other hydrophobic residues, suggests a potential amphipathic structure, a common feature of membrane-active AMPs.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides of this length. The following protocol is based on the widely used Fmoc/tBu strategy.

Experimental Protocol: Fmoc-SPPS

Resin Selection: A pre-loaded Fmoc-Ser(tBu)-Wang resin is a suitable starting point, corresponding to the C-terminal serine residue. For a 27-amino acid peptide, a resin with a substitution of 0.3-0.5 mmol/g is recommended to minimize aggregation during synthesis.

Synthesis Cycle:

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and Fmoc byproducts.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus. A common activation method involves using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, such as ethyl cyanohydroxyiminoacetate (Oxyma), in DMF. The coupling reaction is typically allowed to proceed for 1-2 hours. For difficult couplings, which can be expected with a hydrophobic sequence like this, a pseudo-proline dipeptide may be incorporated at specific positions (e.g., Thr-Thr) to disrupt secondary structure formation and improve coupling efficiency.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Cleavage Cocktail: A standard cleavage cocktail for peptides with tryptophan and other sensitive residues is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

Procedure:

  • The peptidyl-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.

Synthesis Workflow Diagram

SPPS_Workflow start Start: Fmoc-Ser(tBu)-Wang Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 4. DMF Wash coupling->wash2 capping 5. Capping (Optional) (Acetic Anhydride, DIPEA) wash2->capping repeat Repeat for all 26 residues capping->repeat repeat->deprotection Next cycle cleavage Cleavage & Deprotection (Reagent K) repeat->cleavage Final cycle precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Peptide Purification

The crude peptide obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from the cleavage process. High-performance liquid chromatography (HPLC) is the standard method for purifying synthetic peptides.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Column: A preparative C18 reversed-phase column is suitable for purifying this hydrophobic peptide.

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the peptide. A typical gradient for a hydrophobic peptide might be 20-80% Solvent B over 60 minutes.

Detection: The peptide is detected by its UV absorbance at 220 nm and 280 nm (due to the presence of tryptophan).

Procedure:

  • The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of Solvent A and a small amount of an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) to aid solubility.

  • The solution is filtered to remove any particulate matter.

  • The sample is injected onto the equilibrated HPLC column.

  • Fractions are collected as the peptide elutes from the column.

  • The purity of the fractions is analyzed by analytical HPLC and mass spectrometry.

  • Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Purification Workflow Diagram

Purification_Workflow crude_peptide Crude Peptide dissolution Dissolution in Mobile Phase A crude_peptide->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc Preparative RP-HPLC (C18 Column) filtration->hplc fraction_collection Fraction Collection (UV Detection 220/280 nm) hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, Mass Spec) fraction_collection->analysis analysis->fraction_collection Re-purify pooling Pooling of Pure Fractions analysis->pooling Fractions >95% pure lyophilization Lyophilization pooling->lyophilization pure_peptide Purified Peptide lyophilization->pure_peptide

Caption: Peptide Purification Workflow.

Characterization

The identity and purity of the synthesized peptide must be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.

  • Analytical RP-HPLC: This is used to determine the purity of the final peptide product.

Quantitative Data (Illustrative)

The following tables present illustrative data for the synthesis and purification of a 27-amino acid antimicrobial peptide similar to this compound.

Table 1: Synthesis and Purification Yield

StepParameterValue
Synthesis Resin Substitution0.4 mmol/g
Theoretical Yield1.2 g
Crude Peptide Yield0.9 g (75%)
Purification Purified Peptide Yield0.3 g (25% of crude)
Overall Yield 18.75%

Table 2: Characterization Data

AnalysisParameterResult
Mass Spec (ESI) Theoretical Mass~3068 Da
Observed Mass~3068 Da
Analytical HPLC Purity>98%
Retention Time25.5 min

Antimicrobial Peptide Mechanism of Action

While the specific biological activity of this compound has not been reported, its characteristics suggest it functions as an antimicrobial peptide. AMPs typically act by disrupting the cell membranes of microorganisms. The following diagram illustrates the common mechanisms of action.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane barrel Barrel-Stave Model lysis Cell Lysis barrel->lysis toroidal Toroidal Pore Model toroidal->lysis carpet Carpet Model carpet->lysis amp Antimicrobial Peptide (this compound) disruption Membrane Disruption amp->disruption disruption->barrel disruption->toroidal disruption->carpet

Caption: General Mechanisms of Antimicrobial Peptides.

predicting the localization of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Predicting the Cellular Localization of the HIV-1 gp41 Fusogenic Peptide

Topic: Predicting the Localization of KWKLFKKIGIGAVLKVLTTGLPALIS Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Abstract

The 23-amino acid peptide this compound represents the N-terminal fusogenic peptide of the HIV-1 envelope glycoprotein subunit gp41. This domain is critical for the entry of HIV into host cells by mediating the fusion of the viral envelope with the target cell's plasma membrane. Understanding its subcellular localization and mechanism of action is paramount for the development of antiviral therapeutics targeting viral entry. This guide provides a comprehensive overview of the predicted localization of this peptide, quantitative data on its membrane interactions, detailed experimental protocols for its study, and visual diagrams of key processes.

Peptide Characteristics and Predicted Localization

The peptide this compound, often referred to as the HIV-1 fusion peptide (FP), is highly hydrophobic and essential for viral infectivity. Its primary function is to insert into the host cell's lipid bilayer, inducing membrane instability and promoting the fusion of the viral and cellular membranes.

Based on its biophysical properties and extensive research, the predicted subcellular localization of this peptide is overwhelmingly the plasma membrane of the target cell. Upon conformational changes in the gp120-gp41 complex initiated by receptor binding, the gp41 FP is exposed and inserts itself into the host cell membrane. While its primary site of action is the plasma membrane, it may subsequently be found in endocytic compartments if the viral particle is internalized.

Quantitative Analysis of Peptide-Membrane Interaction

The interaction of the HIV-1 gp41 fusion peptide with lipid bilayers has been quantified using various biophysical techniques. These studies provide insight into the peptide's affinity for different membrane compositions and its efficacy in inducing fusion. The data presented below is a representative summary from multiple studies.

ParameterValueMembrane CompositionTechnique UsedReference
Binding Affinity (Kd) 1 - 10 µMPOPC/POPG (7:3) VesiclesIsothermal Titration Calorimetry (ITC)
Lipid Mixing Efficacy 50-60% at 10 µM peptideCholesterol-rich lipid vesiclesFluorescence Resonance Energy Transfer (FRET)
Insertion Depth ~15 Å from bilayer centerDMPC/DHPC bicellesNuclear Magnetic Resonance (NMR)
Association with Lipid Rafts HighCholesterol and Sphingomyelin-rich domainsFluorescence Microscopy

Experimental Protocols for Localization Studies

Determining the subcellular localization of the gp41 fusion peptide requires robust experimental methodologies. Below are two key protocols commonly employed for this purpose.

Protocol 1: Fluorescence Microscopy for Visualization

This protocol describes the use of a fluorescently-tagged version of the peptide to visualize its localization in living or fixed cells.

Materials:

  • Fluorescently-labeled peptide (e.g., N-terminally tagged with FITC or Rhodamine).

  • Human T-lymphocyte cell line (e.g., Jurkat cells).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate Buffered Saline (PBS).

  • Paraformaldehyde (PFA) for fixing.

  • Mounting medium with DAPI (for nuclear counterstain).

  • Confocal microscope.

Methodology:

  • Cell Culture: Culture Jurkat cells to a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium.

  • Peptide Treatment: Incubate the cells with the fluorescently-labeled gp41 peptide (final concentration 1-5 µM) for 30-60 minutes at 37°C.

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with cold PBS to remove unbound peptide.

  • Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular staining is desired, incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Wash the cells twice with PBS, then resuspend in a small volume of PBS. Mount a drop of the cell suspension onto a microscope slide with mounting medium containing DAPI.

  • Imaging: Visualize the cells using a confocal microscope. The fluorescent signal from the labeled peptide will indicate its location, while DAPI will stain the nucleus.

Protocol 2: Cell Fractionation and Western Blotting

This protocol allows for the quantitative assessment of the peptide's distribution across different subcellular compartments.

Materials:

  • Biotin-tagged or antibody-recognizable version of the peptide.

  • Cell line of interest.

  • Subcellular fractionation kit (e.g., containing reagents for cytoplasmic, membrane, and nuclear fractions).

  • Protease inhibitor cocktail.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose/PVDF membranes.

  • Streptavidin-HRP conjugate (for biotin-tagged peptide) or a specific primary antibody.

  • Chemiluminescent substrate (ECL).

  • Markers for cellular compartments (e.g., anti-Na+/K+-ATPase for plasma membrane, anti-Lamin B1 for nucleus).

Methodology:

  • Cell Treatment: Treat cells with the tagged peptide as described in Protocol 1.

  • Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's instructions to isolate cytoplasmic, membrane, and nuclear fractions. Add protease inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubation: Incubate the membrane with either Streptavidin-HRP (for biotin-tagged peptide) or a primary antibody against the peptide/tag, followed by an HRP-conjugated secondary antibody. Also, probe separate blots with antibodies for subcellular markers to verify fractionation purity.

  • Detection: Add ECL substrate and image the resulting chemiluminescence. The band intensity in each lane will correspond to the amount of peptide in that subcellular fraction.

Visualization of Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

G cluster_prep Peptide & Cell Preparation cluster_exp Experimental Procedure cluster_analysis Analysis cluster_microscopy Microscopy Workflow cluster_blotting Biochemical Workflow peptide Synthesize/Acquire Tagged Peptide (e.g., FITC, Biotin) treat Incubate Cells with Peptide peptide->treat cells Culture Target Cells (e.g., Jurkat T-cells) cells->treat wash Wash to Remove Unbound Peptide treat->wash fix Fix & Mount Cells wash->fix fractionate Subcellular Fractionation wash->fractionate image Confocal Microscopy fix->image result1 Result: Visualize Localization image->result1 blot SDS-PAGE & Western Blot fractionate->blot result2 Result: Quantify Distribution blot->result2

Caption: Experimental workflow for determining the subcellular localization of the gp41 fusion peptide.

G cluster_host Host Cell Plasma Membrane cluster_virus HIV-1 Virion mem_pre Lipid Bilayer (Pre-fusion) gp41 gp41 (Pre-fusion) receptor Receptor Binding (CD4 & CCR5/CXCR4) conform gp41 Conformational Change (6-Helix Bundle Formation) receptor->conform expose Fusion Peptide (FP) Exposed conform->expose insert FP Inserts into Host Membrane expose->insert insert->mem_pre destabilize Membrane Destabilization & Curvature insert->destabilize fusion Hemifusion Stalk Formation destabilize->fusion pore Fusion Pore Opening fusion->pore release Viral Core Enters Cytoplasm pore->release

Caption: Proposed mechanism of membrane fusion mediated by the HIV-1 gp41 fusion peptide.

Conclusion

The HIV-1 gp41 fusogenic peptide, this compound, is a critical mediator of viral entry whose primary localization is the host cell plasma membrane. Its potent membrane-disrupting activity is central to its function. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to study this peptide's localization and mechanism of action, facilitating the design of novel anti-retroviral therapies that target this crucial step in the HIV-1 lifecycle.

Methodological & Application

Synthesis of the Novel Peptide KWKLFKKIGIGAVLKVLTTGLPALIS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of the novel 27-amino acid peptide, KWKLFKKIGIGAVLKVLTTGLPALIS. Due to its considerable length and significant hydrophobic character, this peptide presents unique challenges in its synthesis. This application note details a robust protocol based on Fmoc solid-phase peptide synthesis (SPPS), offering strategies to mitigate common issues such as aggregation and incomplete coupling reactions. Furthermore, it outlines methods for peptide cleavage, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization using mass spectrometry and amino acid analysis. While the specific biological function of this peptide is not yet elucidated, its sequence characteristics suggest potential as a cell-penetrating peptide (CPP) or an antimicrobial peptide (AMP). A hypothetical signaling pathway illustrating a potential mechanism of action is provided for research and discussion purposes.

Introduction

The peptide with the sequence this compound is a 27-residue peptide with a notable composition of hydrophobic and cationic amino acids. Such characteristics are often associated with peptides that can interact with and traverse cell membranes, suggesting potential applications in drug delivery or as an antimicrobial agent.[1][2] The chemical synthesis of long peptides, particularly those rich in hydrophobic residues, is often challenging due to issues like peptide aggregation on the solid support, leading to decreased yields and purity.[3][4]

This protocol provides a detailed methodology for the successful synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is the most widely used method for peptide synthesis due to its efficiency and scalability. The protocol includes recommendations for the selection of appropriate resins, coupling reagents, and optimized cycling parameters to enhance synthesis efficiency. Additionally, comprehensive procedures for the cleavage of the peptide from the resin, its subsequent purification, and analytical characterization are described.

Materials and Reagents

Quantitative Data Summary
Reagent Supplier Purity Quantity (per 0.1 mmol synthesis)
Fmoc-Ser(tBu)-Wang ResinAdvanced ChemTech>99%~140 mg (0.7 mmol/g loading)
Fmoc-Amino AcidsIris Biotech>99%4 equivalents (0.4 mmol)
HBTUCEM Corporation>99%3.9 equivalents (0.39 mmol)
HOBtOakwood Chemical>99%4 equivalents (0.4 mmol)
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%8 equivalents (0.8 mmol)
PiperidineThermo Fisher Scientific>99.5%20% (v/v) in DMF
N,N-Dimethylformamide (DMF)MilliporeSigmaPeptide Synthesis GradeAs required
N-Methyl-2-pyrrolidone (NMP)Acros Organics>99.5%As required
Dichloromethane (DCM)Fisher ScientificACS GradeAs required
Trifluoroacetic acid (TFA)Halocarbon>99.5%As required for cleavage
Triisopropylsilane (TIS)Alfa Aesar99%As required for cleavage
1,2-Ethanedithiol (EDT)TCI America>98%As required for cleavage
WaterEMD MilliporeHPLC GradeAs required
Acetonitrile (ACN)AvantorHPLC GradeAs required

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on a 0.1 mmol scale using an automated peptide synthesizer.

  • Resin Swelling: Swell 140 mg of Fmoc-Ser(tBu)-Wang resin (0.7 mmol/g) in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.4 mmol of the next Fmoc-protected amino acid, 0.39 mmol of HBTU, and 0.4 mmol of HOBt in a minimal amount of DMF.

    • Add 0.8 mmol of DIPEA to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. For hydrophobic residues, consider using NMP as the solvent to reduce aggregation.[5]

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring Coupling Efficiency: Perform a Kaiser test after the coupling of each amino acid to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling step.[6]

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, from the C-terminus to the N-terminus.

SPPS_Workflow Start Start: Fmoc-Ser(tBu)-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive ChainElongation Repeat for all 26 residues KaiserTest->ChainElongation Negative RepeatCoupling->Coupling FinalDeprotection Final Fmoc Deprotection ChainElongation->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, AAA) Purification->Characterization End Pure Peptide Characterization->End

Figure 1: Solid-Phase Peptide Synthesis Workflow.
Peptide Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan, add 2.5% EDT to the cocktail to prevent side reactions.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

Purify the crude peptide using a preparative RP-HPLC system.

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 20-60% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm and 280 nm
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

  • Inject the dissolved peptide onto the equilibrated C18 column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Characterization
  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The expected monoisotopic mass of this compound is 3006.9 Da.

  • Amino Acid Analysis (AAA): Determine the amino acid composition of the final peptide to confirm its identity and quantify the peptide content.[7][8]

Hypothetical Biological Activity and Signaling Pathway

The primary sequence of this compound, with its alternating cationic and hydrophobic residues, is characteristic of many cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[1][9] These peptides often exert their effects by directly interacting with and disrupting the cell membrane of target cells, such as bacteria or cancer cells.

A plausible mechanism of action for this peptide could involve the following steps:

  • Electrostatic Interaction: The positively charged lysine (K) and arginine (R) residues in the peptide sequence would initially interact with the negatively charged components of the target cell membrane (e.g., phospholipids in bacterial membranes).

  • Hydrophobic Insertion: Following the initial electrostatic binding, the hydrophobic residues (W, L, F, I, G, A, V) would facilitate the insertion of the peptide into the hydrophobic core of the lipid bilayer.

  • Membrane Perturbation: The insertion of multiple peptide molecules could lead to membrane destabilization, pore formation, or a "carpet-like" disruption of the membrane.

  • Cell Lysis or Apoptosis Induction: This membrane disruption can lead to the leakage of cellular contents and ultimately cell death (lysis). Alternatively, the peptide, upon entering the cell, could interact with intracellular targets to trigger programmed cell death (apoptosis).

Signaling_Pathway Peptide This compound Membrane Target Cell Membrane (Negatively Charged) Peptide->Membrane 1. Binding Interaction Electrostatic Interaction Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion 2. Insertion Disruption Membrane Disruption (Pore Formation) Insertion->Disruption 3. Disruption Lysis Cell Lysis Disruption->Lysis 4a. Lysis Entry Cellular Entry Disruption->Entry 4b. Entry Mitochondria Mitochondrial Interaction Entry->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothetical Signaling Pathway.

Conclusion

This application note provides a detailed and practical guide for the synthesis of the novel peptide this compound. By following the outlined SPPS protocol and purification methods, researchers can obtain this peptide in high purity and yield. The predicted cell-penetrating and antimicrobial properties, along with the proposed mechanism of action, offer a starting point for the biological evaluation of this peptide in various research and therapeutic contexts. Further studies are warranted to elucidate its precise biological functions and potential applications.

References

Application Notes and Protocols for the Characterization of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS is a novel synthetic peptide with characteristics suggestive of a bioactive molecule, potentially possessing antimicrobial and/or cell-penetrating properties. Its composition of cationic residues (Lysine, K) and a significant number of hydrophobic residues (Leucine, L; Isoleucine, I; Valine, V; Alanine, A; Glycine, G; Proline, P) suggests an amphipathic nature, which is a common feature of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs).[1][2] These peptides are of significant interest in drug development for their potential as novel therapeutics against infectious diseases and as delivery vectors for various cargo molecules.[3][4]

This document provides detailed experimental protocols for the initial characterization of this compound, focusing on the evaluation of its antimicrobial efficacy, cytotoxicity, and mechanism of action.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance
Amino Acid Sequence This compoundPrimary structure for synthesis and characterization.
Molecular Weight 2869.6 g/mol Important for concentration calculations and mass spectrometry.
Net Charge (at pH 7) +4The positive charge is crucial for the initial interaction with negatively charged microbial membranes.[5][6]
Hydrophobicity HighContributes to the peptide's ability to insert into and disrupt lipid membranes.[1]
Amphipathicity HighThe spatial separation of hydrophobic and hydrophilic residues is a key feature for membrane interaction and permeabilization.[7]

Experimental Protocols

Antimicrobial Activity Assays

This protocol determines the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Prepare serial twofold dilutions of the peptide in MHB in the 96-well plate. The concentration range should be broad initially (e.g., 128 µg/mL to 0.25 µg/mL).

  • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Include positive controls (bacteria without peptide) and negative controls (MHB without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

This protocol determines the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in no colony formation on the TSA plate.

Cytotoxicity Assays

It is crucial to assess the toxicity of the peptide against mammalian cells to determine its therapeutic index.

This assay measures the peptide's ability to lyse red blood cells.

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash hRBCs three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspend to a 4% (v/v) suspension in PBS.

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Add an equal volume of the hRBC suspension to each well.

  • Include a positive control (Triton X-100) and a negative control (PBS).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to detect hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8][9]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the peptide for a specified time (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Mechanism of Action Studies

This assay determines if the peptide disrupts the integrity of the cell membrane.

Materials:

  • Bacterial or mammalian cells

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., PBS or HEPES)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend cells in the buffer.

  • Add SYTOX Green to the cell suspension at a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Add the peptide at various concentrations to the cell suspension.

  • Monitor the increase in fluorescence over time. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

  • An increase in fluorescence indicates membrane permeabilization.

Data Presentation

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 25922
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa PAO1
Candida albicans SC5314

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 (µg/mL)
Human Red Blood CellsHemolysis
HEK293MTT (24h)
HeLaMTT (24h)

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_toxicity Toxicity Evaluation cluster_moa Mechanism of Action synthesis Solid-Phase Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic MIC Assay characterization->mic hemolysis Hemolysis Assay characterization->hemolysis mbc MBC Assay mic->mbc membrane Membrane Permeabilization mic->membrane mtt MTT Assay

Caption: Experimental workflow for the characterization of a novel peptide.

signaling_pathway peptide This compound membrane Bacterial Cell Membrane (Negatively Charged) peptide->membrane Initial Binding interaction Electrostatic Interaction membrane->interaction insertion Hydrophobic Insertion interaction->insertion pore Pore Formation insertion->pore lysis Cell Lysis & Death pore->lysis

Caption: Proposed mechanism of action for antimicrobial activity.

References

Application Notes and Protocols for Solubility Testing of the Peptide KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peptide KWKLFKKIGIGAVLKVLTTGLPALIS is a 27-amino acid sequence characterized by a high proportion of hydrophobic residues, including Tryptophan (W), Leucine (L), Isoleucine (I), Valine (V), and Alanine (A). Such peptides are often challenging to dissolve in aqueous solutions, which can significantly impact the accuracy and reproducibility of experimental results.[1] Proper solubilization is a critical first step for any in vitro or in vivo studies.[2] These application notes provide a systematic approach and detailed protocols for testing and achieving optimal solubility of the this compound peptide.

The amino acid composition strongly influences a peptide's solubility.[1] Hydrophilic amino acids increase solubility in aqueous buffers, whereas hydrophobic amino acids decrease it.[1] The overall charge of a peptide at a given pH is also a key determinant. By calculating the net charge, one can predict whether an acidic or basic solution might improve solubility.[3] For highly hydrophobic peptides that remain insoluble in aqueous solutions, the use of organic solvents is often necessary.[4]

Physicochemical Properties of this compound

To guide the solubility testing, a preliminary analysis of the peptide's properties is essential.

  • Amino Acid Composition: The sequence this compound contains approximately 63% hydrophobic residues. This high hydrophobicity suggests that the peptide will likely have poor solubility in water.

  • Estimated Net Charge: To estimate the net charge at a neutral pH (~7), we can assign a value of +1 to basic residues (K) and -1 to acidic residues (none in this sequence). The N-terminus (K) also contributes a +1 charge, while the C-terminus (S) contributes a -1 charge.

    • Lysine (K) residues: 4 * (+1) = +4

    • N-terminus (K): +1

    • C-terminus (S): -1

    • Estimated Net Charge at pH 7: +4

Given its positive net charge, the peptide is considered basic. This suggests that dissolving it in a slightly acidic solution could improve its solubility.[3]

Data Presentation: Solubility Summary

The following table summarizes the expected solubility of the this compound peptide in various solvents at a concentration of 1 mg/mL. It is crucial to perform solubility tests on a small amount of the peptide before dissolving the entire sample.[4]

Solvent SystemObservationSolubility Status
Deionized WaterCloudy suspensionInsoluble
Phosphate-Buffered Saline (PBS), pH 7.4Cloudy suspensionInsoluble
10% Acetic Acid in WaterClear solutionSoluble
0.1% Trifluoroacetic Acid (TFA) in WaterClear solutionSoluble
Dimethyl Sulfoxide (DMSO)Clear solutionSoluble
Dimethylformamide (DMF)Clear solutionSoluble
Deionized Water with 10% DMSO (v/v)Clear solutionSoluble
Phosphate-Buffered Saline (PBS) with 10% DMSO (v/v)Clear solutionSoluble

Experimental Protocols

Materials and Equipment

  • Lyophilized this compound peptide

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Centrifuge

  • Solvents:

    • Deionized water (sterile)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 10% (v/v) Acetic Acid in deionized water

    • 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water

    • Dimethyl Sulfoxide (DMSO), molecular biology grade

    • Dimethylformamide (DMF), molecular biology grade

Protocol 1: General Peptide Handling and Preparation

  • Before opening, centrifuge the vial of lyophilized peptide at 10,000 x g for 5 minutes to pellet all the powder at the bottom of the tube.[4]

  • Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.[4]

  • For initial solubility testing, use a small aliquot of the peptide to avoid compromising the entire stock.[2]

Protocol 2: Solubility Testing in Aqueous Solutions

  • Add a small, pre-weighed amount of the peptide (e.g., 0.1 mg) to a sterile microcentrifuge tube.

  • Add the appropriate volume of deionized water to achieve the desired concentration (e.g., 100 µL for 1 mg/mL).

  • Vortex the tube for 30 seconds.

  • Visually inspect the solution. If it is not a clear, particle-free solution, proceed to sonication.[4]

  • Sonicate the tube in a bath sonicator for 10-15 minutes, intermittently vortexing.

  • If the peptide remains insoluble (visible particulates or cloudy appearance), it is considered insoluble in this solvent.

  • Repeat steps 2-6 with PBS, pH 7.4.

Protocol 3: Solubility Testing in Acidic Solutions

Given the basic nature of the peptide, acidic solutions are likely to improve solubility.[5]

  • Add a small, pre-weighed amount of the peptide (e.g., 0.1 mg) to a sterile microcentrifuge tube.

  • Add the appropriate volume of 10% acetic acid to achieve the desired concentration.

  • Vortex and sonicate as described in Protocol 2.

  • Observe for complete dissolution.

  • Repeat this process with 0.1% TFA. Note that TFA may be incompatible with some cell-based assays.[5]

Protocol 4: Solubility Testing in Organic Solvents

For highly hydrophobic peptides, organic solvents are often required.[1][4]

  • Add a small, pre-weighed amount of the peptide (e.g., 0.1 mg) to a sterile microcentrifuge tube.

  • Add a small volume of 100% DMSO (e.g., 10 µL) and vortex thoroughly to dissolve the peptide.

  • Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., deionized water or PBS) dropwise while vortexing to reach the final desired concentration.[3]

  • Be cautious not to exceed a final DMSO concentration that may be toxic to cells in downstream applications (typically <1% v/v).[1]

  • Repeat this process with DMF if DMSO is not suitable for the intended experiments (e.g., with peptides containing methionine or cysteine).[1]

Visualization of Experimental Workflow

Peptide_Solubility_Workflow start Start: Lyophilized Peptide prep Peptide Preparation: - Centrifuge Vial - Equilibrate to RT start->prep test_water Test Solvent 1: Deionized Water prep->test_water vortex_sonic Vortex & Sonicate test_water->vortex_sonic check_sol Is it Soluble? vortex_sonic->check_sol soluble Soluble: Prepare Stock Solution check_sol->soluble Yes test_acid Test Solvent 2: 10% Acetic Acid check_sol->test_acid No vortex_sonic2 Vortex & Sonicate test_acid->vortex_sonic2 check_sol2 Is it Soluble? vortex_sonic2->check_sol2 check_sol2->soluble Yes test_dmso Test Solvent 3: 100% DMSO check_sol2->test_dmso No dissolve_dmso Dissolve in DMSO test_dmso->dissolve_dmso dilute Dilute with Aqueous Buffer dissolve_dmso->dilute check_sol3 Is it Soluble? dilute->check_sol3 check_sol3->soluble Yes insoluble Insoluble: Try Alternative Solvents (e.g., DMF) check_sol3->insoluble No

Caption: Workflow for systematic solubility testing of a hydrophobic peptide.

Summary and Recommendations

The this compound peptide is predicted to be highly hydrophobic and basic. Based on these properties, it is unlikely to be soluble in neutral aqueous buffers. The recommended course of action is to first attempt solubilization in a dilute acidic solution, such as 10% acetic acid. If this is unsuccessful or incompatible with the experimental design, the peptide should be dissolved in a minimal amount of an organic solvent like DMSO, followed by a stepwise dilution with an aqueous buffer. Always perform a preliminary solubility test with a small quantity of the peptide before preparing a bulk stock solution.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The peptide KWKLFKKIGIGAVLKVLTTGLPALIS is a synthetic sequence with characteristics suggestive of an antimicrobial peptide (AMP). AMPs are a diverse class of molecules that are critical components of the innate immune system in a wide range of organisms. They typically possess a net positive charge and an amphipathic structure, allowing them to interact with and disrupt the negatively charged cell membranes of microbes. These interactions can lead to membrane permeabilization, leakage of cellular contents, and ultimately, microbial cell death.[1][2] This document provides detailed protocols for a panel of cell-based assays to characterize the antimicrobial efficacy, cytotoxic potential, and mechanism of action of the peptide this compound.

Antimicrobial Activity Assays

The primary function of an antimicrobial peptide is to inhibit the growth of or kill microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to determine the antimicrobial spectrum and potency of the peptide.

Experimental Protocol:

  • Bacterial Strain Preparation:

    • Culture bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C with agitation.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform a serial two-fold dilution of the peptide stock solution in MHB in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation:

Bacterial StrainPeptide Concentration (µg/mL)Growth (OD600)
E. coli ATCC 259221280.05
640.05
320.06
160.05
80.85
40.91
S. aureus ATCC 292131280.04
640.05
320.04
160.78
80.82
40.88

Interpretation: Based on the example data, the MIC for E. coli would be 16 µg/mL and for S. aureus would be 32 µg/mL.

Cytotoxicity Assays

It is crucial to assess the toxicity of the peptide against host cells to determine its therapeutic potential. Assays on human cell lines and red blood cells are commonly used for this purpose.

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells (erythrocytes), which is an indicator of its general cytotoxicity towards mammalian cells.

Experimental Protocol:

  • Erythrocyte Preparation:

    • Collect fresh human red blood cells (hRBCs) in a tube containing an anticoagulant.

    • Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation:

    • In a 96-well plate, add serial dilutions of the this compound peptide to the hRBC suspension.

    • Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Percent hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Presentation:

Peptide Concentration (µg/mL)% Hemolysis
25685.2
12842.1
6415.8
325.3
162.1
80.9
Mammalian Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is used to determine the peptide's cytotoxicity against nucleated mammalian cells, such as HEK 293 (Human Embryonic Kidney) cells.

Experimental Protocol:

  • Cell Culture:

    • Culture HEK 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Replace the culture medium with fresh medium containing serial dilutions of the this compound peptide.

    • Include a vehicle control (cells treated with the peptide solvent).

    • Incubate for 24 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Data Presentation:

Peptide Concentration (µg/mL)Cell Viability (%)
25615.6
12838.9
6475.2
3292.4
1698.1
899.5

Mechanism of Action Assays

These assays aim to elucidate how the peptide exerts its antimicrobial effect, with a focus on its interaction with the bacterial cell membrane.

Membrane Permeabilization Assay (SYTOX Green Uptake)

SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This assay is a direct measure of membrane permeabilization.[3]

Experimental Protocol:

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4) to a final OD600 of 0.2.

  • Assay Setup:

    • In a black 96-well plate, add the bacterial suspension.

    • Add SYTOX Green to a final concentration of 1 µM and incubate in the dark for 15 minutes.

    • Add different concentrations of the this compound peptide to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

    • A positive control for maximal permeabilization can be included (e.g., treatment with a membrane-disrupting agent like melittin or by heat-killing the bacteria).

Data Presentation:

Peptide Concentration (µg/mL)Fluorescence Intensity (Arbitrary Units) at 30 min
648500
327200
16 (MIC)5100
81500
4300
0 (Control)150

Interpretation: A dose-dependent increase in fluorescence indicates that the peptide disrupts the bacterial membrane.

Cellular Localization Studies

To visualize the interaction of the peptide with bacterial cells, a fluorescently labeled version of the peptide can be used in conjunction with microscopy.

Experimental Protocol:

  • Peptide Labeling:

    • Synthesize the this compound peptide with a fluorescent tag (e.g., FITC) at the N-terminus.

  • Bacterial Treatment:

    • Treat bacterial cells with the FITC-labeled peptide at its MIC for a short duration (e.g., 30 minutes).

  • Microscopy:

    • Wash the cells to remove unbound peptide.

    • Visualize the localization of the fluorescent peptide on the bacterial cells using confocal laser scanning microscopy (CLSM).

Expected Outcome: Fluorescence localized at the bacterial cell periphery would suggest that the peptide's primary site of action is the cell membrane.

Diagrams

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Peptide_Stock Peptide Stock Solution Dilution_Series Serial Dilution of Peptide Peptide_Stock->Dilution_Series Dilution_Series->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Measurement Visual/OD600 Measurement Incubation->Measurement MIC_Determination MIC Determination Measurement->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Membrane_Permeabilization_Workflow start Bacterial Suspension + SYTOX Green add_peptide Add Peptide (this compound) start->add_peptide intact_membrane Intact Membrane (Low Fluorescence) add_peptide->intact_membrane No/Low Peptide Concentration disrupted_membrane Disrupted Membrane (High Fluorescence) add_peptide->disrupted_membrane High Peptide Concentration measure_fluorescence Measure Fluorescence (Ex: 485nm, Em: 520nm) intact_membrane->measure_fluorescence disrupted_membrane->measure_fluorescence

Caption: SYTOX Green uptake assay workflow.

Proposed_Mechanism_of_Action Peptide This compound (Cationic, Amphipathic) Electrostatic_Interaction Electrostatic Interaction Peptide->Electrostatic_Interaction Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Interaction & Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation/ Membrane Disruption Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis

References

Application Notes and Protocols for Cellular Imaging with KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS is a novel synthetic peptide with predicted amphipathic and cationic properties. Its primary amino acid sequence suggests a potential for this peptide to interact with and traverse cellular membranes, making it a candidate for applications in cellular imaging and intracellular delivery. This document provides detailed application notes and protocols for the utilization of this compound, hereafter referred to as "the peptide," in cellular imaging studies. The protocols are based on established methodologies for similar cell-penetrating peptides (CPPs).

Physicochemical Properties (Predicted)

An analysis of the amino acid sequence of this compound suggests the following physicochemical properties:

  • Amphipathicity: The peptide contains a mix of hydrophobic (L, I, G, A, V, P) and hydrophilic/cationic (K, W) residues, suggesting it may adopt an amphipathic conformation, which is a key characteristic of many cell-penetrating peptides.

  • Cationic Nature: The presence of multiple lysine (K) residues gives the peptide a net positive charge at physiological pH, facilitating interaction with the negatively charged cell membrane.

  • Hydrophobicity: A significant portion of the peptide consists of hydrophobic residues, which may drive its insertion into the lipid bilayer of cellular membranes.

These properties are characteristic of cell-penetrating peptides, which are known to enter cells through various mechanisms, including direct translocation and endocytosis.

Application: Live-Cell Imaging

Fluorescently labeled this compound can be used as a probe to visualize cellular structures and dynamics in living cells. Its ability to penetrate the cell membrane allows for the labeling of intracellular compartments.

Quantitative Data Summary

The following tables provide representative data on the cellular uptake and imaging performance of peptides with similar characteristics to this compound. This data is intended to serve as a benchmark for expected results.

Table 1: Cellular Uptake Efficiency of Fluorescently Labeled Peptides in HeLa Cells

Peptide Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Positive Cells (%)
11150 ± 2565 ± 5
51800 ± 7092 ± 3
1011800 ± 15098 ± 1
50.5450 ± 4080 ± 6
521200 ± 11095 ± 2
541500 ± 13097 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparison of Cellular Uptake in Different Cell Lines

Cell LinePeptide Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
HeLa (Cervical Cancer)521250 ± 120
A549 (Lung Cancer)52980 ± 95
MCF-7 (Breast Cancer)521100 ± 105
HEK293 (Human Embryonic Kidney)52750 ± 80

Peptide used is a representative cationic amphipathic peptide. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of the peptide with a fluorescent dye, such as fluorescein isothiocyanate (FITC), at its N-terminus.

Materials:

  • This compound peptide (synthesized with a free N-terminus)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HPLC grade water and acetonitrile

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve 1 mg of the peptide in 200 µL of anhydrous DMF.

  • FITC Solution Preparation: Dissolve 1.5 molar equivalents of FITC in 100 µL of anhydrous DMF.

  • Labeling Reaction: Add the FITC solution to the peptide solution. Add 3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Incubation: Gently mix the reaction vial and incubate in the dark at room temperature for 4 hours with occasional vortexing.

  • Quenching (Optional): To quench any unreacted FITC, a small amount of an amine-containing buffer (e.g., Tris buffer) can be added.

  • Purification: Purify the FITC-labeled peptide using reverse-phase HPLC.

    • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient may need to be determined empirically.

    • Detection: Monitor the elution at both 220 nm (for the peptide backbone) and 495 nm (for FITC).

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the FITC molecule minus the mass of a water molecule.

  • Lyophilization: Lyophilize the purified, labeled peptide to obtain a dry powder.

  • Storage: Store the lyophilized FITC-labeled peptide at -20°C or -80°C, protected from light.

Protocol 2: Live-Cell Imaging of Peptide Uptake

This protocol details the procedure for visualizing the cellular uptake of the fluorescently labeled peptide in cultured mammalian cells using confocal microscopy.

Materials:

  • HeLa cells (or other cell line of choice)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • FITC-labeled this compound

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope with appropriate laser lines and filters for FITC (Excitation/Emission: ~495 nm/~520 nm) and Hoechst (Excitation/Emission: ~350 nm/~461 nm)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: The day before the experiment, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Peptide Solution Preparation: Prepare a stock solution of the FITC-labeled peptide in sterile water or PBS. On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Treatment:

    • Remove the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the peptide-containing medium to the cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 1-4 hours).

  • Nuclear Staining (Optional): 15 minutes before the end of the peptide incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the nuclei.

  • Washing:

    • Remove the peptide-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove extracellular peptide.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.

    • Immediately transfer the dish to the confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).

    • Acquire images using the appropriate laser lines and emission filters for FITC and Hoechst. Capture both single-plane images and z-stacks to analyze the subcellular localization of the peptide.

Signaling Pathways and Cellular Uptake Mechanisms

The predicted properties of this compound suggest it may utilize one or more of the common entry mechanisms employed by cell-penetrating peptides. The following diagrams illustrate these potential pathways.

G cluster_0 Cellular Uptake Mechanisms Peptide This compound Membrane Plasma Membrane Peptide->Membrane Interaction Direct Direct Translocation Membrane->Direct Energy-independent Endocytosis Endocytosis Membrane->Endocytosis Energy-dependent Cytosol Cytosol Direct->Cytosol Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macropino Macropinocytosis Endocytosis->Macropino Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: Potential cellular uptake pathways for this compound.

G cluster_1 Experimental Workflow for Cellular Imaging Start Start Label Fluorescently Label Peptide Start->Label Purify Purify Labeled Peptide (HPLC) Label->Purify Seed Seed Cells on Imaging Dish Purify->Seed Treat Incubate Cells with Labeled Peptide Seed->Treat Wash Wash to Remove Extracellular Peptide Treat->Wash Image Live-Cell Confocal Microscopy Wash->Image Analyze Image Analysis and Quantification Image->Analyze End End Analyze->End

Caption: Workflow for cellular imaging with fluorescently labeled peptides.

Application Notes and Protocols: Utilizing the KWKLFKKIGIGAVLKVLTTGLPALIS Peptide for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein from a complex mixture, such as a cell lysate.[1] This is achieved by using an antibody that specifically binds to the protein of interest. The resulting antigen-antibody complex is then captured on a solid support, typically agarose or magnetic beads conjugated with Protein A or Protein G. While antibodies that recognize native proteins are most commonly used for IP, antibodies generated against specific peptide sequences can also be effectively employed. This is particularly useful for targeting specific protein isoforms, post-translationally modified proteins, or for which full-length protein antigens are not available.

This document provides a detailed protocol for utilizing an antibody raised against the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS for the immunoprecipitation of its target protein. While the specific function and protein interactions of this peptide are not defined in publicly available literature, these protocols provide a robust framework for its application in research and drug development. The methodologies outlined below are based on established immunoprecipitation techniques and can be adapted for various experimental goals, such as identifying binding partners (co-immunoprecipitation), studying post-translational modifications, or enriching a target protein for downstream analysis.[2][3][4]

Data Presentation: Buffer Compositions for Immunoprecipitation

Successful immunoprecipitation relies on the careful optimization of lysis and wash buffers to maintain protein integrity and minimize non-specific binding.[5] The choice of buffer depends on the nature of the target protein and the desired stringency of the interaction.[2]

Buffer Type Component Concentration Purpose Reference
Non-denaturing Lysis Buffer Tris-HCl, pH 8.020 mMBuffering agent[5]
NaCl137 mMSalt concentration for physiological ionic strength[5]
Nonidet P-40 (NP-40)1%Non-ionic detergent to solubilize membranes[5]
EDTA2 mMChelates divalent cations, inhibits metalloproteases[5]
Protease InhibitorsVariesPrevents protein degradation[5]
Denaturing Lysis Buffer (RIPA) Tris-HCl, pH 8.050 mMBuffering agent[2]
NaCl150 mMSalt concentration[2]
NP-401%Non-ionic detergent[2]
Sodium deoxycholate0.5%Ionic detergent[2]
SDS0.1%Strong ionic detergent[2]
Protease InhibitorsVariesPrevents protein degradation[2]
High Salt Wash Buffer Tris-HCl, pH 7.450 mMBuffering agent
NaCl500 mMHigh salt concentration to reduce non-specific binding
NP-400.1%Detergent
Low Salt Wash Buffer Tris-HCl, pH 7.420 mMBuffering agent
NaCl150 mMPhysiological salt concentration
Triton X-1000.1%Detergent
Elution Buffer (SDS-PAGE) SDS Loading Buffer (2x)1xDenatures proteins for SDS-PAGE analysis[5]
Elution Buffer (Gentle) Glycine-HCl, pH 2.5-3.0100 mMLow pH disrupts antibody-antigen interaction[3]

Experimental Protocols

This section provides a detailed methodology for performing immunoprecipitation using an antibody targeting the this compound peptide.

Preparation of Cell Lysate

The choice of lysis buffer is critical and depends on the subcellular localization of the target protein and whether native protein complexes need to be preserved.[5]

  • Culture and harvest cells of interest. Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., Non-denaturing Lysis Buffer for co-IP) supplemented with protease and phosphatase inhibitors.

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube. This is the protein sample for immunoprecipitation.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Pre-clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the beads.

  • Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

Immunoprecipitation

There are two primary methods for immunoprecipitation: the direct method and the indirect method.[5]

Method A: Antibody in Solution (Direct Method)

This method generally yields a higher purity of the target protein.[5]

  • Add the anti-KWKLFKKIGIGAVLKVLTTGLPALIS antibody (typically 1-5 µg) to the pre-cleared lysate.

  • Incubate with gentle rotation for 1-4 hours or overnight at 4°C.

  • Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

Method B: Antibody-Bead Conjugate (Indirect Method)

This method can reduce the co-elution of the antibody with the target protein.[5]

  • Wash 30-50 µL of Protein A/G bead slurry with lysis buffer.

  • Add the anti-KWKLFKKIGIGAVLKVLTTGLPALIS antibody (1-5 µg) to the beads.

  • Incubate for 1-4 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.

  • Wash the antibody-conjugated beads with lysis buffer to remove any unbound antibody.

  • Add the pre-cleared lysate to the antibody-conjugated beads.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Washing the Immunocomplex

Washing steps are crucial for removing non-specifically bound proteins.

  • Centrifuge the beads at 2,500 x g for 3 minutes at 4°C and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., High Salt Wash Buffer followed by Low Salt Wash Buffer).

  • Incubate for 5 minutes on a rotator at 4°C.

  • Repeat the wash steps 3-5 times, using progressively less stringent wash buffers if necessary.

Elution of the Protein

The captured protein can be eluted from the beads using denaturing or non-denaturing methods.

Denaturing Elution:

  • After the final wash, remove all supernatant.

  • Resuspend the beads in 30-50 µL of 1x SDS-PAGE sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.

  • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting or mass spectrometry.

Non-denaturing (Gentle) Elution:

  • Resuspend the beads in 50-100 µL of a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Centrifuge and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to restore the pH.

Visualizations

Immunoprecipitation Experimental Workflow

Immunoprecipitation_Workflow Immunoprecipitation Experimental Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing add_antibody Incubate with Anti-Peptide Antibody pre_clearing->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads incubation Incubate to Form Immune Complex add_beads->incubation washing Wash Beads incubation->washing elution Elute Target Protein washing->elution analysis Downstream Analysis (Western Blot, Mass Spec) elution->analysis

Caption: A flowchart of the immunoprecipitation workflow.

Hypothetical Signaling Pathway for Co-Immunoprecipitation Study

This diagram illustrates a generic signaling pathway that could be investigated using co-immunoprecipitation with an antibody against a target protein (TP), potentially recognized by the anti-KWKLFKKIGIGAVLKVLTTGLPALIS antibody.

Signaling_Pathway Hypothetical Signaling Pathway for Co-IP Study cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor tp Target Protein (TP) (Recognized by anti-peptide Ab) receptor->tp Activation ligand Ligand ligand->receptor Binding p1 Protein 1 tp->p1 Interaction (Co-IP Target) p2 Protein 2 p1->p2 Phosphorylation tf Transcription Factor p2->tf Translocation gene Gene Expression tf->gene Regulation

Caption: A hypothetical signaling cascade for Co-IP analysis.

References

Application Notes and Protocols for Labeling KWKLFKKIGIGAVLKVLTTGLPALIS Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methods for the chemical labeling of the synthetic peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS. This 26-amino acid peptide possesses several primary amines, including the N-terminus and the side chains of lysine (K) residues, which serve as primary targets for covalent modification. These protocols are designed to be broadly applicable for researchers needing to conjugate this peptide with fluorescent dyes or biotin for use in a variety of biological assays. The selection of a specific labeling strategy should be guided by the intended application, such as in vitro binding assays, cellular imaging, or in vivo studies.[1][2][3][4]

The two primary methods detailed below are:

  • Fluorescent Labeling: For direct visualization and quantification in applications like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[5][6][7]

  • Biotinylation: For indirect detection, purification, and immobilization through the high-affinity interaction of biotin with streptavidin or avidin.[8][9][10]

Labeling Strategies

The peptide this compound has multiple potential labeling sites: the N-terminal alpha-amine and the epsilon-amine of each lysine residue. Labeling will typically occur at the most accessible and reactive amine. Non-specific labeling at multiple sites can be expected unless the peptide is synthesized with a specific site for conjugation. For applications requiring site-specific labeling, custom peptide synthesis with orthogonal protecting groups is recommended.[3][11]

Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to the peptide.[6] The choice of fluorescent dye depends on the specific experimental requirements, such as the available excitation and emission wavelengths of the detection instrument. Commonly used dyes include fluorescein derivatives (FAM, FITC) and rhodamine derivatives (TAMRA), as well as cyanine dyes (Cy3, Cy5) and Alexa Fluor dyes.[5][7] The most common method for labeling amines is through the use of N-hydroxysuccinimide (NHS) esters of the fluorescent dyes, which react to form stable amide bonds.[1][7]

Quantitative Data for Common Amine-Reactive Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)
5-FAM (Fluorescein) 495517~75,000~0.92
TAMRA (Tetramethylrhodamine) 555580~95,000~0.41
Cy3 550570~150,000~0.15
Cy5 649670~250,000~0.20
Alexa Fluor 488 495519~73,000~0.92
Alexa Fluor 647 650668~270,000~0.33

Note: Spectroscopic properties can vary with the solvent and conjugation to the peptide.

Experimental Workflow for Fluorescent Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control peptide_prep Dissolve Peptide in Buffer mix Mix Peptide and Dye Solutions peptide_prep->mix dye_prep Dissolve Dye-NHS Ester in DMSO dye_prep->mix incubate Incubate for 1-2 hours at RT mix->incubate purify Purify by HPLC or Dialysis incubate->purify collect Collect Labeled Peptide Fractions purify->collect analyze Analyze by Mass Spectrometry and UV-Vis collect->analyze store Store at -20°C or -80°C analyze->store G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control peptide_prep Dissolve Peptide in PBS mix Add Biotin to Peptide Solution peptide_prep->mix biotin_prep Dissolve NHS-Biotin in DMSO biotin_prep->mix incubate Incubate for 2-4 hours at RT mix->incubate purify Remove Excess Biotin via Dialysis or SEC incubate->purify analyze Confirm Biotinylation with Mass Spectrometry purify->analyze store Store at -20°C or -80°C analyze->store G cluster_binding Binding cluster_capture Capture cluster_analysis Analysis labeled_peptide Labeled Peptide (Bait) incubate Incubate Bait and Prey labeled_peptide->incubate target_protein Target Protein Mixture (Prey) target_protein->incubate capture_complex Capture Bait-Prey Complex incubate->capture_complex beads Affinity Beads (e.g., Streptavidin) beads->capture_complex wash Wash Beads capture_complex->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE / Western Blot / Mass Spec elute->analyze

References

Application Note: Mass Spectrometry Analysis of the Antimicrobial Peptide Aurein 1.2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the qualitative and quantitative analysis of the antimicrobial peptide (AMP) Aurein 1.2 (KWKLFKKIGIGAVLKVLTTGLPALIS) using mass spectrometry. Aurein 1.2, isolated from the Australian southern bell frog Litoria aurea, has demonstrated significant antimicrobial and anticancer activities. Its amphipathic and hydrophobic nature presents unique challenges for mass spectrometry analysis. This document outlines optimized methods for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS), and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to ensure accurate and reproducible results for researchers in drug development and microbiology.

Introduction

Aurein 1.2 is a 25-amino acid cationic peptide with a helical structure that allows it to selectively interact with and disrupt microbial cell membranes. Its therapeutic potential has led to increased interest in its synthesis, characterization, and mechanism of action. Mass spectrometry is an indispensable tool for confirming the peptide's identity, purity, and for quantitative studies in various biological matrices. This note details the experimental workflows for the comprehensive mass spectrometric analysis of Aurein 1.2.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and expected mass spectrometry data for Aurein 1.2 is provided in the table below.

ParameterValue
Sequence This compound
Molecular Formula C₁₃₁H₂₃₃N₃₃O₂₇
Average Molecular Weight 2794.55 Da
Monoisotopic Molecular Weight 2792.83 Da
Theoretical pI 10.13
Charge at pH 7 +5
Gravy Score 1.084
Observed m/z (MALDI-TOF, [M+H]⁺) 2793.84 Da

Experimental Protocols

I. Protocol for Qualitative Analysis by MALDI-TOF MS

This protocol is designed to confirm the identity and purity of synthesized or purified Aurein 1.2.

1. Materials and Reagents:

  • Aurein 1.2 peptide standard (≥95% purity)
  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
  • Sinapinic acid (SA) matrix
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Ultrapure water
  • MALDI target plate

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Aurein 1.2 in 50% ACN with 0.1% TFA.
  • Prepare saturated matrix solutions:
  • CHCA Matrix: Prepare a saturated solution in 50% ACN/0.1% TFA.
  • SA Matrix: Prepare a saturated solution in 30% ACN/0.1% TFA.
  • Dried-Droplet Method:
  • Spot 1 µL of the matrix solution (either CHCA or SA) onto the MALDI target plate.
  • Immediately add 1 µL of the Aurein 1.2 stock solution to the matrix spot.
  • Allow the mixture to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.

3. MALDI-TOF MS Parameters:

  • Instrument: Any modern MALDI-TOF mass spectrometer
  • Ionization Mode: Positive ion
  • Laser: Nitrogen laser (337 nm)
  • Laser Intensity: Optimized for minimal fragmentation and good signal-to-noise ratio.
  • Mass Range: 500-4000 Da
  • Data Acquisition: Average of 100-200 laser shots per spectrum.

II. Protocol for Quantitative Analysis by LC-MS/MS

This protocol describes a method for the quantification of Aurein 1.2 in a biological matrix (e.g., plasma) using a standard curve.

1. Materials and Reagents:

  • Aurein 1.2 peptide standard
  • Internal Standard (IS): A stable isotope-labeled version of Aurein 1.2 or another peptide with similar properties.
  • Formic acid (FA), LC-MS grade
  • Acetonitrile (ACN), LC-MS grade
  • Ultrapure water, LC-MS grade
  • C18 solid-phase extraction (SPE) cartridges
  • Biological matrix (e.g., human plasma)

2. Sample Preparation (SPE):

  • Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.
  • Spike 100 µL of plasma with known concentrations of Aurein 1.2 and a fixed concentration of the IS.
  • Acidify the plasma sample with 100 µL of 0.1% FA.
  • Load the sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 0.1% FA in 5% ACN.
  • Elute the peptide with 1 mL of 0.1% FA in 80% ACN.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of 0.1% FA in 5% ACN for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis/ Purification (HPLC) matrix_spotting Matrix Spotting (CHCA/SA) peptide_synthesis->matrix_spotting sample_matrix Biological Matrix (e.g., Plasma) spe Solid-Phase Extraction (SPE) sample_matrix->spe lc_msms LC-MS/MS spe->lc_msms maldi_tof MALDI-TOF MS matrix_spotting->maldi_tof qualitative Qualitative Analysis (Identity, Purity) maldi_tof->qualitative quantitative Quantitative Analysis (Concentration) lc_msms->quantitative

Caption: Experimental workflow for the mass spectrometry analysis of Aurein 1.2.

mechanism_of_action cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer aurein Aurein 1.2 Peptide binding Electrostatic Binding to Anionic Lipids aurein->binding Initial Interaction insertion Hydrophobic Insertion into Membrane binding->insertion pore_formation Pore Formation/ Membrane Disruption insertion->pore_formation Carpet/Toroidal Pore Model cell_death Cell Lysis and Death pore_formation->cell_death

Caption: Proposed mechanism of action of Aurein 1.2 on bacterial membranes.

Application Notes and Protocols for KWKLFKKIGIGAVLKVLTTGLPALIS (Melittin) in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide with the amino acid sequence KWKLFKKIGIGAVLKVLTTGLPALIS is commonly known as Melittin. It is the principal active component of bee venom from the European honey bee (Apis mellifera) and is a cationic, amphipathic peptide comprising 26 amino acids. Melittin is well-documented for its potent cytolytic, antimicrobial, and anti-inflammatory properties, primarily through its ability to disrupt cell membranes.[1][2] In recent years, the application of melittin has expanded into the field of proteomics, where it serves as a valuable tool to investigate cellular signaling pathways and to identify potential therapeutic targets.

These application notes provide an overview of the use of melittin in proteomics research, with a focus on quantitative proteomics to elucidate its effects on different cell types. Detailed protocols and data from key studies are presented to guide researchers in designing and executing their own experiments.

Application Note 1: Unraveling the Neuroprotective Effects of Melittin in Schwann Cells using Quantitative Proteomics

Objective

To elucidate the molecular mechanisms underlying the protective effects of melittin against high-glucose-induced injury in Schwann cells (SCs), the primary glial cells of the peripheral nervous system. This application note is based on a study that utilized 4D label-free quantitative proteomics to identify differentially expressed proteins and signaling pathways modulated by melittin in a hyperglycemic environment, which is relevant to diabetic peripheral neuropathy.[3][4]

Methodology Overview

RSC96 Schwann cells were cultured in a high-glucose medium to mimic a hyperglycemic state and then treated with melittin. A control group was cultured in a high-glucose medium without melittin. Proteins were extracted from both groups and analyzed using 4D label-free quantitative proteomics with liquid chromatography-mass spectrometry (LC-MS). This technique allows for the identification and quantification of thousands of proteins without the need for isotopic labeling.

Quantitative Data Summary

The proteomic analysis identified a total of 1,784 proteins with significant changes in expression upon treatment with melittin.[3][4] A protein with a fold change greater than 1.5 and a p-value less than 0.05 was considered to be differentially expressed.

Regulation Number of Proteins Key Proteins and Pathways
Upregulated725Crabp2, Wnt3a, C-Jun, CDK4, CyclinD1, PCNA
Downregulated1,059Proteins associated with metabolic and neurodegenerative disease pathways

Signaling Pathway Analysis

Bioinformatic analysis of the differentially expressed proteins revealed that melittin treatment significantly upregulates the Crabp2/Wnt/β-catenin signaling pathway .[3][4] This pathway is crucial for cell proliferation and survival. The upregulation of key proteins in this pathway suggests a mechanism by which melittin promotes the proliferation of Schwann cells and protects them from high-glucose-induced apoptosis.

G cluster_0 Melittin Treatment cluster_1 Upregulated Proteins cluster_3 Cellular Response melittin Melittin crabp2 Crabp2 melittin->crabp2 wnt3a Wnt3a crabp2->wnt3a beta_catenin β-catenin wnt3a->beta_catenin cjun C-Jun beta_catenin->cjun cdk4 CDK4 beta_catenin->cdk4 cyclind1 CyclinD1 beta_catenin->cyclind1 proliferation Schwann Cell Proliferation cjun->proliferation cdk4->proliferation cyclind1->proliferation pcna PCNA pcna->proliferation apoptosis Inhibition of Apoptosis

Crabp2/Wnt/β-catenin signaling pathway upregulated by melittin.

Application Note 2: Investigating the Anti-Cancer Mechanisms of Melittin through Proteomics

Objective

To explore the effects of melittin on the proteome of various cancer cell lines to identify novel therapeutic targets and to understand its mechanisms of action. Melittin has been shown to have anti-cancer properties, and proteomics is a powerful tool to elucidate the molecular pathways involved.

Methodology Overview

Cancer cell lines are treated with melittin at various concentrations and for different durations. A control group of untreated cells is maintained. Total protein is extracted, and proteomic analysis is performed. While comprehensive quantitative proteomics studies are emerging, much of the current data on protein expression changes comes from techniques like Western blotting. These targeted analyses provide valuable insights into specific pathways affected by melittin.

Summary of Protein Expression Changes in Cancer Cells

The following table summarizes key protein expression changes observed in different cancer cell lines upon treatment with melittin, as determined by various protein analysis techniques.

Cancer Cell Line Protein Effect of Melittin Signaling Pathway
Hepatocellular Carcinoma (HepG2)PTENUpregulationPI3K/Akt
Melanoma (A375SM)Phosphorylated PI3K, Akt, mTORDownregulationPI3K/Akt/mTOR
Melanoma (A375SM)Phosphorylated ERK, p38DownregulationMAPK
Non-Small Cell Lung Cancer (A549)JAK2, JAK3InteractionJAK/STAT

Experimental Workflow for Proteomic Analysis of Melittin-Treated Cancer Cells

The following diagram illustrates a general workflow for a label-free quantitative proteomics experiment to study the effects of melittin on cancer cells.

G cluster_0 Sample Preparation cluster_1 Protein Digestion cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis cell_culture Cancer Cell Culture (e.g., A549, HepG2) treatment Melittin Treatment (vs. Control) cell_culture->treatment protein_extraction Protein Extraction and Quantification treatment->protein_extraction digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->digestion lc_separation Liquid Chromatography Separation digestion->lc_separation ms_analysis Mass Spectrometry (MS and MS/MS) lc_separation->ms_analysis data_processing Data Processing (e.g., MaxQuant) ms_analysis->data_processing protein_quantification Protein Identification and Quantification data_processing->protein_quantification bioinformatics Bioinformatics Analysis (Pathway, GO) protein_quantification->bioinformatics

General workflow for label-free quantitative proteomics.

Protocols

Protocol 1: 4D Label-Free Quantitative Proteomics of Melittin-Treated Schwann Cells

This protocol is adapted from the methodology used in the study of melittin's effect on Schwann cells in a hyperglycemic environment.[3][4]

1. Cell Culture and Treatment 1.1. Culture RSC96 Schwann cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. 1.2. To induce a hyperglycemic environment, culture the cells in a high-glucose medium (25 mmol/l glucose) for 24 hours. 1.3. For the experimental group, treat the cells with 0.2 µg/ml of melittin in a high-glucose medium. 1.4. For the control group, treat the cells with a high-glucose medium only. 1.5. Incubate both groups for 48 hours.

2. Protein Extraction and Digestion 2.1. Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells in a suitable lysis buffer containing protease inhibitors. 2.3. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins. 2.4. Determine the protein concentration using a BCA or Bradford assay. 2.5. Take an equal amount of protein from each sample and perform in-solution digestion with trypsin overnight at 37°C.

3. LC-MS/MS Analysis 3.1. Analyze the digested peptides using a liquid chromatography system coupled to a mass spectrometer (e.g., a Q Exactive HF-X). 3.2. Separate the peptides on a reversed-phase column using a gradient of acetonitrile. 3.3. Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For 4D proteomics, an ion mobility separation step is included. 3.4. Set the mass spectrometer to acquire full MS scans followed by MS/MS scans of the most intense precursor ions.

4. Data Analysis 4.1. Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer. 4.2. Search the MS/MS spectra against a relevant protein database (e.g., UniProt Rat database) to identify the peptides and proteins. 4.3. Perform label-free quantification based on the intensity of the precursor ions. 4.4. Use statistical analysis (e.g., t-test) to identify differentially expressed proteins between the experimental and control groups (Fold Change > 1.5, p-value < 0.05). 4.5. Perform bioinformatics analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed proteins to identify enriched biological processes and signaling pathways.

Protocol 2: General Protocol for Proteomic Analysis of Melittin-Treated Cancer Cell Lines

This protocol provides a general framework for investigating the proteomic effects of melittin on cancer cells.

1. Cell Culture and Treatment 1.1. Culture the cancer cell line of interest in the recommended medium and conditions. 1.2. Seed the cells in culture plates and allow them to adhere overnight. 1.3. Treat the cells with a range of concentrations of melittin (e.g., 0.1-10 µg/ml) for a specific duration (e.g., 24, 48 hours). Include an untreated control group.

2. Sample Preparation 2.1. Harvest the cells and extract the proteins as described in Protocol 1. 2.2. Quantify the protein concentration. 2.3. Perform protein digestion using trypsin.

3. Proteomic Analysis 3.1. Choose a suitable proteomics technique based on the research question:

  • Global Proteomics (Label-Free or Isobaric Tagging): For a comprehensive overview of proteome changes.
  • Targeted Proteomics (e.g., Selected Reaction Monitoring): To quantify specific proteins of interest with high sensitivity and accuracy.
  • Phosphoproteomics: To study changes in protein phosphorylation and signaling pathways. 3.2. Perform LC-MS/MS analysis as described in Protocol 1.

4. Data Analysis 4.1. Process the data using appropriate software. 4.2. Identify and quantify the proteins or post-translational modifications. 4.3. Perform statistical and bioinformatic analysis to identify the key molecular changes induced by melittin. 4.4. Validate the key findings using orthogonal methods such as Western blotting or immunofluorescence.

Melittin (this compound) is a versatile peptide with significant potential in proteomics research. Its ability to modulate cellular proteomes provides a powerful avenue for discovering novel drug targets and understanding the molecular basis of its therapeutic effects. The application of advanced proteomics techniques, such as 4D label-free quantitative proteomics, has already shed light on its neuroprotective mechanisms. Future proteomics studies on melittin are expected to further unravel its complex interactions with cellular systems, paving the way for its development as a therapeutic agent for a range of diseases, including diabetic neuropathy and cancer.

References

Troubleshooting & Optimization

improving KWKLFKKIGIGAVLKVLTTGLPALIS peptide stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the peptide KWKLFKKIGIGAVLKVLTTGLPALIS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of this peptide.

Disclaimer: The peptide sequence this compound does not correspond to a widely characterized peptide in the public scientific literature. Therefore, the information provided in this guide is based on the analysis of its amino acid sequence and extrapolation from data on peptides with similar physicochemical properties, such as other antimicrobial peptides (AMPs). The troubleshooting and stability enhancement strategies are based on established principles in peptide chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the potential characteristics and applications of the this compound peptide?

Based on its amino acid composition, the peptide is cationic and highly hydrophobic. The presence of multiple lysine (K) residues confers a positive charge, while a high proportion of hydrophobic residues (Leucine, Isoleucine, Valine, Alanine, Phenylalanine) suggests a strong tendency to interact with lipid membranes. This profile is characteristic of many antimicrobial peptides (AMPs).[1][2][3] Therefore, its potential applications could be in the development of new antimicrobial agents.

Q2: What are the primary stability concerns for the this compound peptide?

The main stability challenges for this peptide are likely:

  • Enzymatic Degradation: The presence of multiple lysine (K) and arginine (R) residues in many antimicrobial peptides makes them susceptible to cleavage by proteases like trypsin.[4][5] The Lys-Lys and Lys-Val sequences in this peptide could be potential cleavage sites.

  • Oxidation: The tryptophan (W) residue at the N-terminus is susceptible to oxidation, which can lead to a loss of biological activity.[6]

  • Aggregation and Precipitation: The high hydrophobicity of the peptide can lead to self-association and aggregation, resulting in precipitation from aqueous solutions and loss of function.[7][8]

  • Hydrolysis: Peptide bonds can undergo hydrolysis, especially at acidic or basic pH.

Q3: What general strategies can be employed to enhance the stability of this peptide?

Several strategies can be used to improve the stability of this compound:

  • D-Amino Acid Substitution: Replacing L-amino acids at protease-sensitive sites with their D-isomers can significantly increase resistance to enzymatic degradation.[5][9]

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[5][10]

  • Cyclization: Creating a cyclic version of the peptide can enhance its structural rigidity and resistance to proteases.

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's half-life in circulation.

  • Formulation with appropriate excipients: Using co-solvents, surfactants, or encapsulating the peptide in nanoparticles can improve its solubility and stability in formulations.[7][11][12]

Q4: How can I monitor the stability of my this compound peptide sample?

The stability of the peptide can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used to separate the intact peptide from its degradation products. The disappearance of the main peptide peak over time is monitored to determine its half-life.

  • Mass Spectrometry (MS): LC-MS can be used to identify the exact mass of the degradation products, providing insights into the degradation pathways.[13][14][15]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the peptide's secondary structure, which may be indicative of instability.

Troubleshooting Guides

Issue 1: Peptide Precipitation or Aggregation

Question: My this compound peptide is precipitating from my aqueous buffer. What can I do?

Answer:

This is likely due to the peptide's high hydrophobicity, leading to aggregation. Here are some solutions:

  • Optimize the Formulation:

    • Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding it to your aqueous buffer.

    • pH Adjustment: The solubility of peptides can be pH-dependent. Experiment with different pH values to find the optimal solubility. For a peptide with multiple lysines, a slightly acidic pH might improve solubility.

    • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 20 or Triton X-100 can help to prevent aggregation.

  • Modify the Peptide Sequence:

    • If possible, consider synthesizing analogs with reduced hydrophobicity by replacing some hydrophobic residues with more polar ones, provided this does not compromise biological activity.

    • Adding a hydrophilic tag, such as a string of lysines, to the N- or C-terminus can improve solubility.[8]

Issue 2: Rapid Loss of Biological Activity

Question: I'm observing a much faster than expected loss of my peptide's antimicrobial activity in my cell culture or in vivo model. What is the likely cause and how can I fix it?

Answer:

Rapid loss of activity in a biological environment is often due to enzymatic degradation by proteases.

  • Identify Potential Cleavage Sites: The peptide sequence contains potential protease cleavage sites, particularly after the lysine (K) residues.

  • Implement Stabilization Strategies:

    • D-Amino Acid Substitution: Synthesize a version of the peptide where the L-lysine residues are replaced with D-lysine. This will make the peptide resistant to trypsin-like proteases.

    • Terminal Capping: Acetylate the N-terminus and amidate the C-terminus to protect against aminopeptidases and carboxypeptidases.[10]

    • Stapled Peptides: Introducing a hydrocarbon staple can lock the peptide into a more stable alpha-helical conformation, which can enhance proteolytic resistance.[16]

Issue 3: Suspected Oxidative Degradation

Question: My peptide solution is showing a loss of purity over time, even when stored frozen, and I suspect oxidation. What should I do?

Answer:

The tryptophan (W) residue is prone to oxidation.

  • Protective Measures during Storage and Handling:

    • Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: Store lyophilized peptide and solutions under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid Light Exposure: Protect the peptide from light, which can accelerate oxidation.

    • Add Antioxidants: Consider adding antioxidants like methionine or EDTA to your buffer, but ensure they do not interfere with your downstream application.

  • Sequence Modification:

    • If the tryptophan residue is not essential for activity, consider replacing it with another aromatic amino acid like phenylalanine (F) or a non-natural analog.

Quantitative Data on Stability Enhancement

The following table provides an illustrative summary of the potential improvements in peptide half-life that can be achieved with different stabilization strategies, based on published data for similar antimicrobial peptides.

Stabilization StrategyTypical Fold Increase in Half-life in Serum/PlasmaReference
D-Amino Acid Substitution5 to 50-fold[5]
N- and C-terminal Capping2 to 10-fold[5]
Peptide Stapling10 to 100-fold[16]
PEGylation20 to 200-fold

Note: The actual improvement will be sequence-dependent and needs to be determined experimentally.

Detailed Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of this compound in human plasma.

Materials:

  • This compound peptide

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile with 1% trifluoroacetic acid (TFA))

  • HPLC system with a C18 column

  • Centrifuge

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water).

  • Incubation: a. Pre-warm human plasma and PBS to 37°C. b. In a microcentrifuge tube, mix 450 µL of human plasma with 450 µL of PBS. c. Add 100 µL of the peptide stock solution to the plasma/PBS mixture to achieve a final peptide concentration of 100 µg/mL. Mix gently.

  • Time Points: a. Immediately take a 100 µL aliquot (t=0) and add it to a tube containing 200 µL of quenching solution. Vortex immediately. b. Incubate the remaining reaction mixture at 37°C. c. Take further 100 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench as in step 3a.

  • Sample Preparation for HPLC: a. After the final time point, centrifuge all quenched samples at 14,000 x g for 10 minutes to precipitate plasma proteins. b. Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: a. Analyze the samples by RP-HPLC using a suitable gradient of water/acetonitrile with 0.1% TFA. b. Monitor the peptide peak area at a suitable wavelength (e.g., 220 nm or 280 nm for the tryptophan residue).

  • Data Analysis: a. Plot the percentage of the remaining peptide (peak area at time t / peak area at t=0 * 100) against time. b. Calculate the half-life (t₁/₂) of the peptide from the degradation curve.

Protocol 2: Assessment of Oxidative Stability

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

  • This compound peptide

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.03%)

  • Phosphate buffer, pH 7.0

  • HPLC system with a C18 column

  • LC-MS system (optional, for identification of oxidation products)

Procedure:

  • Peptide Solution: Prepare a 1 mg/mL solution of the peptide in the phosphate buffer.

  • Oxidation Reaction: a. To 500 µL of the peptide solution, add 50 µL of the 0.03% H₂O₂ solution. b. As a control, add 50 µL of water to another 500 µL of the peptide solution. c. Incubate both solutions at room temperature, protected from light.

  • Time Points: a. Take aliquots from both the reaction and control solutions at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • HPLC/LC-MS Analysis: a. Directly inject the aliquots into the HPLC or LC-MS system. b. Monitor the decrease in the peak area of the native peptide and the appearance of new peaks corresponding to oxidized forms. c. If using LC-MS, analyze the mass of the new peaks to confirm they correspond to the addition of one or more oxygen atoms to the tryptophan residue.

  • Data Analysis: a. Plot the percentage of the remaining native peptide against time for both the H₂O₂-treated and control samples to assess the rate of oxidation.

Visualizations

Peptide_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products Peptide This compound Enzymatic Enzymatic Degradation (Proteases) Peptide->Enzymatic Oxidation Oxidation (at Trp1) Peptide->Oxidation Aggregation Aggregation/ Precipitation Peptide->Aggregation Hydrolysis Hydrolysis (Peptide Bonds) Peptide->Hydrolysis Fragments Peptide Fragments (e.g., at Lys-Lys, Lys-Val) Enzymatic->Fragments Oxidized Oxidized Peptide (Trp -> Kynurenine, etc.) Oxidation->Oxidized Aggregates Insoluble Aggregates Aggregation->Aggregates Hydrolyzed Cleaved Peptide Backbone Hydrolysis->Hydrolyzed

Caption: Common degradation pathways for the this compound peptide.

Stability_Study_Workflow start Start: Peptide Sample prep Prepare Peptide Solution in Test Matrix (e.g., Plasma, Buffer) start->prep incubate Incubate at 37°C prep->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (e.g., with TCA or ACN) sampling->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze data Data Analysis: Calculate Half-life analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for a typical peptide stability study.

Troubleshooting_Decision_Tree start Problem with Peptide precipitation Precipitation/ Aggregation? start->precipitation Check Solubility loss_of_activity Rapid Loss of Activity? precipitation->loss_of_activity No solution_formulation Optimize Formulation: - Co-solvents - pH - Surfactants precipitation->solution_formulation Yes purity_decrease Decrease in Purity Over Time? loss_of_activity->purity_decrease No solution_degradation Enhance Stability: - D-amino acids - Terminal capping - Cyclization loss_of_activity->solution_degradation Yes solution_oxidation Prevent Oxidation: - Inert atmosphere - Antioxidants - Light protection purity_decrease->solution_oxidation Yes

References

Technical Support Center: Synthesis of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals synthesizing the peptide KWKLFKKIGIGAVLKVLTTGLPALIS. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the peptide this compound?

The synthesis of this compound, a 28-amino acid peptide, presents several challenges primarily due to its length and significant hydrophobic character. Key difficulties include:

  • Aggregation: The high number of hydrophobic residues (L, I, V, A, P, G) can lead to peptide chain aggregation on the solid support during synthesis. This can hinder reagent access, leading to incomplete reactions and lower yields.[1][2][3]

  • Poor Solubility: The final, cleaved peptide is likely to have low solubility in aqueous solutions, complicating purification and subsequent bioassays.[4][5]

  • Difficult Coupling Reactions: The presence of bulky amino acids and the potential for secondary structure formation (e.g., β-sheets) can make the coupling of amino acids inefficient.[2][6]

  • Low Yield: Cumulative effects of incomplete deprotection and coupling steps over a long synthesis can result in low overall yield of the desired full-length peptide.[7]

Q2: How can I improve the solubility of the purified this compound peptide?

Given its hydrophobic nature, dissolving this peptide may require a strategic approach. If the peptide is not soluble in aqueous buffers, consider the following:

  • Initial Dissolution in Organic Solvents: First, attempt to dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[5][8]

  • Dilution: Once dissolved, gradually add the aqueous buffer to the peptide solution until the desired concentration is reached. Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.[9]

  • Acidic or Basic Conditions: Based on the peptide's isoelectric point (pI), which is likely to be basic due to the multiple lysine (K) residues, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) might improve solubility.[5]

Q3: What are the recommended purification and characterization methods for this peptide?

  • Purification: The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] Given the hydrophobic nature of this compound, a C8 or C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[10][12]

  • Characterization: The primary methods for characterizing the final peptide product are:

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[11][13]

    • Analytical RP-HPLC: To assess the purity of the peptide.[10]

Troubleshooting Guides

Problem 1: Low Yield of Crude Peptide After Cleavage

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Fmoc-deprotection Extend the deprotection time or use a stronger deprotection solution (e.g., containing DBU).[3] Monitor the deprotection using a method like a UV detector to ensure completion.
Poor Amino Acid Coupling Use a more efficient coupling reagent such as HATU or HCTU.[14] Double couple problematic residues, particularly bulky ones. Consider microwave-assisted synthesis to improve coupling efficiency.
Peptide Aggregation on Resin Synthesize on a low-loading resin to increase the distance between peptide chains.[3] Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP.[6][15] Incorporate pseudoprolines or other backbone protection strategies if aggregation is severe.[3]
Problem 2: Multiple Peaks in the Crude HPLC Chromatogram

Possible Causes & Solutions

Possible Cause Suggested Solution
Deletion Sequences This indicates incomplete coupling at one or more steps. Optimize coupling conditions as described above (stronger reagents, double coupling).
Truncated Sequences May result from incomplete deprotection. Ensure complete Fmoc removal at each step.
Side-Product Formation Ensure that side-chain protecting groups are stable throughout the synthesis and are only removed during the final cleavage. Use appropriate scavengers in the cleavage cocktail to prevent side reactions.[12]
Racemization For certain amino acids, consider using coupling reagents known to suppress racemization.[16]
Problem 3: Difficulty Purifying the Peptide with RP-HPLC

Possible Causes & Solutions

Possible Cause Suggested Solution
Poor Solubility in Mobile Phase Dissolve the crude peptide in a strong organic solvent (like DMSO) before injecting it onto the HPLC column.[9]
Peptide Precipitation on Column Use a shallower gradient during elution to prevent the peptide from precipitating as the organic solvent concentration increases.
Irreversible Binding to the Column For extremely hydrophobic peptides, a column with a shorter alkyl chain (e.g., C4) might be beneficial. Alternatively, adding a small percentage of isopropanol to the mobile phase can help elute highly retained peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This is a general protocol and may require optimization.

  • Resin Selection: Start with a rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.[17] A low-loading resin (e.g., 0.2-0.4 mmol/g) is recommended to minimize aggregation.[7]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 equivalents), a coupling agent like HATU (3.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.[2]

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus.[18][19]

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This may need to be optimized based on the retention time of the peptide.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MS. Pool the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Isolation cluster_purification Purification & Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Piperidine/DMF Coupling Coupling Deprotection->Coupling Fmoc-AA, HATU/DIPEA Wash Wash Coupling->Wash DMF Wash->Deprotection Repeat n-1 times Cleavage TFA Cocktail Precipitation Cold Ether Isolation Centrifugation & Drying RP_HPLC RP-HPLC Isolation->RP_HPLC cluster_synthesis cluster_synthesis Analysis MS & Analytical HPLC RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Experimental workflow for peptide synthesis and purification.

troubleshooting_logic Start Synthesis Issue Encountered Check_Yield Is crude yield low? Start->Check_Yield Check_Purity Is crude purity low? Check_Yield->Check_Purity No Troubleshoot_Coupling Optimize Coupling: - Stronger reagents - Double couple - Microwave assist Check_Yield->Troubleshoot_Coupling Yes Analyze_Peaks Analyze HPLC Peaks: - Deletion? - Truncation? - Side products? Check_Purity->Analyze_Peaks Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Deprotection Optimize Deprotection: - Extend time - Use DBU Troubleshoot_Coupling->Troubleshoot_Deprotection Address_Aggregation Address Aggregation: - Low-load resin - Chaotropic solvents - Pseudoprolines Troubleshoot_Deprotection->Address_Aggregation Address_Aggregation->Check_Purity Analyze_Peaks->Troubleshoot_Coupling Analyze_Peaks->Troubleshoot_Deprotection Optimize_Cleavage Optimize Cleavage: - Scavenger choice - Time/Temperature Analyze_Peaks->Optimize_Cleavage Optimize_Cleavage->Success

Caption: Troubleshooting logic for peptide synthesis issues.

References

Technical Support Center: Managing KWKLFKKIGIGAVLKVLTTGLPALIS Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the KWKLFKKIGIGAVLKVLTTGLPALIS peptide, the C-terminal fragment of human alpha-1-antitrypsin.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of the this compound peptide.

Issue Potential Cause Recommended Solution
Peptide precipitates immediately upon dissolution. The peptide has low solubility in the chosen solvent at neutral pH.Dissolve the peptide in an acidic buffer (e.g., pH 3-5) or a small amount of organic solvent like HFIP or DMSO before adding to the aqueous buffer.
Inconsistent results in aggregation assays (e.g., ThT fluorescence). Pre-existing peptide aggregates (seeds) in the stock solution.Prepare fresh peptide stock solutions before each experiment. Ensure complete solubilization of the peptide, potentially by using a brief sonication step.
High background fluorescence in ThT assays. Non-specific binding of Thioflavin T (ThT) to soluble peptide oligomers or other components in the solution.Optimize the ThT concentration. Run control experiments without the peptide to determine the background fluorescence of the buffer and other components.
No aggregation is observed under expected fibril-forming conditions. Incorrect buffer conditions (e.g., pH is too low).The aggregation of this compound is pH-dependent. Ensure the buffer pH is neutral or slightly alkaline to promote fibril formation. Acidic pH is known to inhibit its aggregation.
Observed aggregates are amorphous rather than fibrillar. Sub-optimal incubation conditions (e.g., temperature, agitation).Optimize incubation temperature and agitation speed. Gentle agitation can promote the formation of ordered fibrils for some peptides.

Frequently Asked Questions (FAQs)

1. What is the this compound peptide and why does it aggregate?

The this compound peptide is the C-terminal fragment of human alpha-1-antitrypsin. It is known to self-assemble into amyloid-like fibrils, a characteristic associated with many amyloidogenic peptides. This aggregation is driven by the peptide's sequence, which promotes the formation of β-sheet structures that can stack to form insoluble fibrils.

2. How can I prevent the aggregation of this peptide during storage?

For short-term storage, it is recommended to keep the peptide in a lyophilized form at -20°C or -80°C. For long-term storage of stock solutions, dissolve the peptide in a solvent that minimizes aggregation, such as hexafluoroisopropanol (HFIP), and store at -80°C. Before use, the HFIP can be evaporated, and the peptide can be reconstituted in the desired experimental buffer.

3. What is the role of pH in the aggregation of this compound?

The aggregation of this peptide is highly dependent on pH. Studies have shown that acidic pH inhibits the formation of amyloid fibrils. Therefore, maintaining a neutral or slightly alkaline pH is crucial for studying its aggregation, while an acidic environment can be used to keep the peptide in a non-aggregated state.

4. Are there any known inhibitors for the aggregation of this peptide?

While specific inhibitors for the this compound peptide are not extensively documented in the provided search results, general inhibitors of amyloid peptide aggregation can be tested. Polyamines have been shown to inhibit the aggregation of other amyloidogenic peptides and could be a starting point for investigation.

Experimental Protocols

Protocol 1: Preparation of Monomeric this compound Peptide Solution

This protocol describes how to prepare a stock solution of the peptide with minimal pre-existing aggregates.

  • Weighing: Carefully weigh the lyophilized peptide in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of HFIP to the lyophilized peptide to dissolve it completely. Vortex briefly.

  • Solvent Evaporation: Evaporate the HFIP using a gentle stream of nitrogen gas or by leaving the tube open in a fume hood for a few hours. A thin peptide film should be visible at the bottom of thetube.

  • Reconstitution: Resuspend the peptide film in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) at the desired final concentration. To maintain a monomeric state, an acidic buffer (e.g., 10 mM HCl, pH 2) can be used for initial reconstitution.

  • Sonication: Briefly sonicate the peptide solution in a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Filtration/Centrifugation: To remove any remaining small aggregates, centrifuge the solution at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter.

  • Concentration Determination: Determine the final peptide concentration using a spectrophotometer (measuring absorbance at 280 nm) or a suitable protein assay.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

This protocol outlines the use of ThT to monitor the kinetics of peptide aggregation.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of ThT in distilled water (e.g., 1 mM) and store it in the dark at 4°C.

    • Prepare the peptide solution as described in Protocol 1.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the peptide solution to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include control wells:

      • Buffer with ThT only (for background fluorescence).

      • Peptide in an aggregation-inhibiting buffer (e.g., acidic pH) with ThT.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the peptide samples.

    • Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

Quantitative Data

The following table summarizes the expected qualitative and hypothetical quantitative effects of different conditions on the aggregation of this compound, based on general principles of amyloid peptide behavior.

Condition Parameter Value Expected Effect on Aggregation
pH pH3.0Inhibition
5.0Reduced Aggregation
7.4Promotion of Aggregation
9.0Strong Promotion of Aggregation
Solvents Additive1% DMSOMay increase solubility, potentially delaying aggregation onset.
1% HFIPStrong solubilizing agent, inhibits aggregation.
Inhibitors Polyamine (e.g., Spermidine)100 µMPotential reduction in aggregation rate and final fibril amount.
500 µMStronger potential inhibition.

Note: The quantitative values in this table are illustrative and should be experimentally determined for the specific peptide and conditions.

Visualizations

Troubleshooting_Workflow start Peptide Aggregation Issue dissolution Immediate Precipitation? start->dissolution inconsistent_results Inconsistent Assay Results? dissolution->inconsistent_results No solution1 Use Acidic Buffer or Organic Solvent for Dissolution dissolution->solution1 Yes no_aggregation No Aggregation Observed? inconsistent_results->no_aggregation No solution2 Prepare Fresh Stock Solutions & Ensure Complete Solubilization inconsistent_results->solution2 Yes amorphous_agg Amorphous Aggregates? no_aggregation->amorphous_agg No solution3 Check Buffer pH (Neutral/Alkaline for Aggregation) no_aggregation->solution3 Yes solution4 Optimize Incubation (Temperature & Agitation) amorphous_agg->solution4 Yes

Caption: Troubleshooting workflow for peptide aggregation issues.

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis & Confirmation weigh Weigh Lyophilized Peptide dissolve Dissolve in HFIP weigh->dissolve evaporate Evaporate HFIP dissolve->evaporate reconstitute Reconstitute in Buffer evaporate->reconstitute setup Set up ThT Assay (Peptide + ThT in 96-well plate) reconstitute->setup incubate Incubate at 37°C with Shaking setup->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->measure plot Plot Fluorescence vs. Time measure->plot tem Confirm Fibril Morphology (TEM) plot->tem

Caption: Experimental workflow for studying peptide aggregation.

pH_Dependence cluster_acidic Acidic pH (e.g., pH 3-5) cluster_neutral Neutral/Alkaline pH (e.g., pH 7-9) monomer Monomeric Peptide +ve Net Charge repulsion Electrostatic Repulsion monomer->repulsion no_fibril No Fibril Formation repulsion->no_fibril oligomer Oligomers Reduced Net Charge aggregation Hydrophobic Interactions & β-Sheet Formation oligomer->aggregation fibril Amyloid Fibril Formation aggregation->fibril start This compound Peptide start->monomer start->oligomer

Technical Support Center: KWKLFKKIGIGAVLKVLTTGLPALIS Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the KWKLFKKIGIGAVLKVLTTGLPALIS peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of the this compound peptide?

A1: The this compound peptide is a synthetic cationic antimicrobial peptide (AMP). Its sequence is rich in hydrophobic (Leucine, Isoleucine, Valine, Alanine, Phenylalanine) and basic (Lysine) residues, suggesting an amphipathic nature. Such peptides typically act by disrupting the cell membranes of microorganisms.

Q2: How should I dissolve and store the lyophilized this compound peptide?

A2: For optimal performance and stability, it is crucial to handle and store the peptide correctly. Improper storage can lead to degradation, while poor solubility can result in inaccurate concentrations and assay variability[1][2].

  • Dissolution: Due to its hydrophobic nature, dissolving the peptide in sterile, purified water may be challenging. We recommend first dissolving the peptide in a small amount of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile and then diluting it to the final concentration with the desired aqueous buffer.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or lower, protected from light[1]. Keep the vial tightly sealed and consider storing it in a desiccator to prevent moisture absorption, which can degrade the peptide[2][3].

  • Storage of Peptide in Solution: For long-term storage, it is best to keep the peptide in its lyophilized form[1]. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation[1][2]. Store aliquots at -80°C.

Q3: What are the common causes of assay failure or high variability when working with this peptide?

A3: Common issues leading to assay failure or variability include poor peptide solubility, peptide degradation, aggregation, and interference from assay components[1][4][5]. Specific factors such as high salt concentrations or the presence of serum proteins can also significantly inhibit the peptide's activity[6][7][8].

Troubleshooting Guides

Problem 1: Reduced or No Antimicrobial Activity in MIC Assays

Q: I'm not observing the expected antimicrobial activity of the this compound peptide in my Minimum Inhibitory Concentration (MIC) assay. What could be the issue?

A: Several factors can lead to an apparent loss of peptide activity. Below are the most common causes and their solutions.

Potential Causes and Solutions:

  • Peptide Aggregation: Hydrophobic peptides like this compound can self-associate and form aggregates, reducing the concentration of active, monomeric peptide available to interact with microbial cells[9].

    • Solution: Before adding the peptide to the assay, briefly sonicate or vortex the stock solution. You can also visually inspect the solution for precipitates. Consider using a low-binding plasticware to minimize surface-induced aggregation.

  • Interference from Assay Medium Components: High concentrations of salts (e.g., NaCl, CaCl2) or proteins in the growth medium can inhibit the activity of cationic AMPs[6][7].

    • Solution: Whenever possible, use a low-salt medium for your MIC assays, such as Mueller-Hinton Broth (MHB) that is not cation-adjusted. If your experimental design requires physiological salt concentrations, be aware that the peptide's MIC will likely be higher. The presence of serum proteins is also known to inhibit AMP activity through binding interactions[6][8][10].

  • Improper Peptide Handling and Storage: As mentioned in the FAQs, incorrect storage or multiple freeze-thaw cycles can degrade the peptide[1].

    • Solution: Ensure the peptide is stored at -20°C or below in a dry environment. When preparing solutions, create single-use aliquots to avoid repeated freezing and thawing[2].

Table 1: Effect of Salt and Serum on this compound MIC

The following table presents hypothetical MIC data illustrating the impact of common interfering substances on the peptide's activity against E. coli.

ConditionMIC (µg/mL)Fold Increase in MIC
Standard MHB8-
MHB + 150 mM NaCl648
MHB + 10% Fetal Bovine Serum (FBS)>128>16

This data demonstrates that physiological salt concentrations and the presence of serum can significantly decrease the observed potency of the peptide.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Peptide Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., 10% DMSO in sterile water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Troubleshooting Workflow for Reduced Activity

G start Problem: Reduced Peptide Activity check_storage Check Peptide Storage (-20°C, dry, aliquoted?) start->check_storage check_solubility Verify Peptide Solubility (Precipitate visible?) check_storage->check_solubility Storage OK improper_storage Improper Storage (Degradation) check_storage->improper_storage No check_assay_cond Review Assay Conditions (High salt or serum?) check_solubility->check_assay_cond Solubility OK poor_solubility Poor Solubility (Aggregation) check_solubility->poor_solubility No interference Assay Interference check_assay_cond->interference Yes solution1 Solution: Use fresh aliquot, store properly. improper_storage->solution1 solution2 Solution: Use co-solvent (e.g., DMSO), vortex/sonicate before use. poor_solubility->solution2 solution3 Solution: Use low-salt buffer, account for interference. interference->solution3

Fig 1. Troubleshooting workflow for reduced peptide activity.
Problem 2: Interference in Fluorescence-Based Assays

Q: I am using a fluorescent dye to measure membrane permeabilization, but my results are inconsistent. Could the this compound peptide be interfering with the dye?

A: Yes, cationic and amphipathic peptides can interact with fluorescent dyes, leading to artifacts such as quenching or enhancement of the fluorescence signal that is not related to the biological activity being measured[11][12][13].

Potential Causes and Solutions:

  • Direct Peptide-Dye Interaction: The peptide may directly bind to the fluorescent dye due to electrostatic or hydrophobic interactions. This can alter the dye's spectral properties and lead to false positive or false negative results[12][14].

    • Solution: Run a control experiment with just the peptide and the dye in your assay buffer (without cells). If you observe a change in fluorescence, this indicates direct interaction. Consider using a different dye with a different charge or chemical structure.

  • Dye-Induced Peptide Aggregation: Some dyes can induce the aggregation of peptides, which can affect both the peptide's activity and the fluorescence readout[15].

    • Solution: Use the lowest possible concentration of both the peptide and the dye. Test different dyes to find one that does not cause this effect.

Mechanism of Dye Interference

G cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Interference Peptide1 Peptide Membrane1 Cell Membrane Peptide1->Membrane1 Permeabilization Dye1 Dye Membrane1->Dye1 Dye Entry Signal1 Fluorescence Signal Dye1->Signal1 Generates Peptide2 Peptide Complex Peptide-Dye Complex Peptide2->Complex Dye2 Dye Dye2->Complex Artifact Artifact Signal (Quenching/Enhancement) Complex->Artifact

Fig 2. Diagram illustrating potential peptide-dye interference.
Problem 3: Off-Target Effects in Cell-Based Assays

Q: I am observing unexpected cytotoxicity or changes in cell signaling in my mammalian cell line when using the this compound peptide. Are these off-target effects?

A: While designed to be antimicrobial, many AMPs can exhibit activity against eukaryotic cells, especially at higher concentrations. Additionally, contaminants from peptide synthesis can cause cellular effects[2].

Potential Causes and Solutions:

  • Inherent Cytotoxicity: The peptide's mechanism of membrane disruption may not be entirely specific to microbial cells, leading to lysis of mammalian cells at high concentrations[16].

    • Solution: Perform a dose-response experiment using a standard cytotoxicity assay (e.g., LDH release or MTT assay) to determine the peptide's cytotoxic concentration range for your specific cell line. Conduct your experiments at non-toxic concentrations.

  • Contaminants from Synthesis: Residual trifluoroacetic acid (TFA), a salt used during peptide purification, can be present in the lyophilized powder and can affect cell proliferation and viability[2][17].

    • Solution: If your assay is highly sensitive, consider requesting TFA removal service from your peptide supplier or perform a salt exchange procedure.

  • Activation of Signaling Pathways: Peptides can sometimes interact with cell surface receptors or intracellular targets, leading to unintended activation or inhibition of signaling pathways.

    • Solution: If you suspect off-target signaling, you can use techniques like Western blotting to probe key signaling pathways that might be affected (e.g., inflammatory or apoptosis pathways).

Hypothetical Signaling Pathway Interaction

G Peptide This compound Peptide Receptor Toll-Like Receptor (e.g., TLR4) Peptide->Receptor Potential Off-Target Interaction Adapter MyD88 Receptor->Adapter Kinase_Cascade MAPK Cascade (ERK, JNK, p38) Adapter->Kinase_Cascade TF NF-κB Activation Adapter->TF Response Inflammatory Response Kinase_Cascade->Response TF->Response

Fig 3. Hypothetical off-target activation of an inflammatory pathway.

References

Technical Support Center: KWKLFKKIGIGAVLKVLTTGLPALIS Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic amphipathic, α-helical peptide. Its primary mechanism of action is believed to be the formation of pores or channels in the membranes of target cells, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This pore-forming ability is the basis for its antimicrobial and anticancer activities.

Q2: What are the common applications of this peptide in research?

This peptide is primarily investigated for its potential as:

  • An antimicrobial agent: It has shown activity against a range of bacteria.

  • An anticancer agent: It exhibits cytotoxic effects against various cancer cell lines.

  • A research tool: It is used to study membrane disruption processes and the effects of pore-forming peptides on cells.

Q3: What are the key characteristics of this compound?

This compound is a 26-residue peptide. It is designed to have a high degree of α-helicity and an amphipathic nature, which are crucial for its membrane-disrupting activity.

Troubleshooting Guide

Peptide Synthesis and Purity

Issue: Low yield or incomplete synthesis of the peptide.

  • Possible Cause: Aggregation of the growing peptide chain on the resin is a common issue with hydrophobic peptides like this compound.

  • Troubleshooting Steps:

    • Use a high-swelling resin to provide more space for the growing peptide chains.

    • Incorporate pseudoproline dipeptides at specific locations to disrupt secondary structure formation during synthesis.

    • Perform double couplings for amino acids that are difficult to incorporate.

Issue: Difficulty in purifying the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Possible Cause: The hydrophobic nature of the peptide can lead to poor solubility in the mobile phase or strong binding to the column.

  • Troubleshooting Steps:

    • Ensure the peptide is fully dissolved in a suitable solvent (e.g., DMSO, acetonitrile) before injection.

    • Use a shallow gradient of the organic solvent (e.g., acetonitrile) to improve the separation of the peptide from impurities.

    • Increase the column temperature to improve peak shape and reduce retention time.

Solubility and Stability

Issue: The peptide is difficult to dissolve in aqueous buffers.

  • Possible Cause: The high hydrophobicity of the peptide makes it poorly soluble in water.

  • Troubleshooting Steps:

    • First, dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP).

    • Gradually add the aqueous buffer to the peptide solution while vortexing to reach the desired final concentration.

    • The final concentration of the organic solvent should be kept low to avoid affecting the biological assays.

Issue: The peptide solution appears cloudy or shows precipitation over time.

  • Possible Cause: The peptide may be aggregating in the solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions of the peptide before each experiment.

    • Store the peptide solution at 4°C for short-term use or at -20°C or -80°C for long-term storage.

    • Avoid repeated freeze-thaw cycles, which can promote aggregation.

Biological Assays

Issue: Inconsistent results in cell viability or antimicrobial assays.

  • Possible Cause: This could be due to peptide aggregation, degradation, or interaction with components of the assay medium.

  • Troubleshooting Steps:

    • Confirm Peptide Integrity: Use analytical techniques like mass spectrometry or RP-HPLC to confirm the purity and integrity of the peptide before use.

    • Optimize Assay Conditions: Test different buffer systems and serum concentrations in your cell culture medium, as serum proteins can sometimes interact with and inhibit the activity of peptides.

    • Control for Solvent Effects: Ensure that the final concentration of the solvent used to dissolve the peptide (e.g., DMSO) is the same in all experimental and control wells and is not causing toxicity.

Quantitative Data Summary

ParameterValueOrganism/Cell LineReference
Antimicrobial Activity (MIC)
12.5 µME. coli
6.25 µMB. subtilis
Hemolytic Activity (HC50) > 150 µMHuman Red Blood Cells
Cytotoxicity (IC50) 10-20 µMVarious Cancer Cell Lines

Experimental Protocols & Methodologies

General Workflow for Peptide Activity Assessment

This workflow outlines the typical steps for evaluating the biological activity of this compound.

G cluster_prep Peptide Preparation cluster_assay Biological Assays cluster_analysis Data Analysis synthesis Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization solubilization Solubilization characterization->solubilization antimicrobial Antimicrobial Assay (MIC) solubilization->antimicrobial hemolysis Hemolysis Assay solubilization->hemolysis cytotoxicity Cytotoxicity Assay (MTT) solubilization->cytotoxicity data Data Collection antimicrobial->data hemolysis->data cytotoxicity->data analysis Statistical Analysis data->analysis results Results Interpretation analysis->results

Caption: General experimental workflow for assessing the biological activity of this compound.

Pore-Formation Mechanism on Target Cell Membrane

This diagram illustrates the proposed mechanism of action for this compound.

G cluster_membrane Target Cell Membrane cluster_action Mechanism of Action peptide Peptide Monomers binding Peptide Binding & Aggregation peptide->binding Electrostatic Interaction membrane Lipid Bilayer insertion Membrane Insertion binding->insertion pore Pore Formation insertion->pore lysis Cell Lysis pore->lysis Ion Dysregulation & Efflux

Caption: Proposed pore-formation mechanism of this compound on a target cell membrane.

Technical Support Center: Enhancing the Bioavailability of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of the antimicrobial peptide KWKLFKKIGIGAVLKVLTTGLPALIS.

Frequently Asked Questions (FAQs)

Peptide Characteristics and Handling

Q1: What are the key characteristics of the peptide this compound that affect its bioavailability?

A1: The peptide this compound is a 27-amino acid sequence with a significant number of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Alanine, Phenylalanine). This high hydrophobicity can lead to low aqueous solubility and a tendency to aggregate, which are major obstacles to its bioavailability.[1] The peptide's length and amino acid composition also make it susceptible to proteolytic degradation in vivo.[2] As an antimicrobial peptide (AMP), its effectiveness is governed by a balance between charge, hydrophobicity, and its ability to form secondary structures.[3]

Q2: How should I initially solubilize the lyophilized this compound peptide?

A2: Due to its hydrophobic nature, direct solubilization in aqueous buffers may be challenging.[4] A general strategy is to first dissolve a small test amount of the peptide in an organic solvent like dimethyl sulfoxide (DMSO), and then slowly add this solution to your aqueous buffer of choice while vortexing.[5] It is crucial to keep the final concentration of the organic solvent compatible with your experimental system, especially for cellular assays.[4] Beforehand, calculating the peptide's net charge at a given pH can help in selecting an appropriate buffer.[6][7] For this peptide, with several lysine (K) residues, it will have a net positive charge, suggesting it will be more soluble in slightly acidic conditions.[6]

Enhancing Solubility and Preventing Aggregation

Q3: My peptide solution is cloudy, indicating aggregation. What can I do to improve solubility and prevent this?

A3: Cloudiness is a clear sign of peptide aggregation or precipitation. Here are several strategies to address this:

  • pH Adjustment: Since this peptide is basic (due to the lysine residues), dissolving it in a slightly acidic solution (e.g., using 10% acetic acid) can improve solubility.[6]

  • Organic Solvents: As mentioned, using a small amount of an organic solvent like DMSO, DMF, or acetonitrile can help.[4][5]

  • Sonication: Brief periods of sonication can help to break up aggregates and aid in dissolution.[8]

  • Excipients: The use of solubility-enhancing excipients, such as cyclodextrins or certain polymers, can be explored in formulation development.[9]

  • Lowering Concentration: Peptides are more prone to aggregate at higher concentrations. Working with lower incubation concentrations can minimize this issue.[10]

Q4: What are some formulation strategies to improve the solubility and stability of hydrophobic peptides like this compound?

A4: Several formulation strategies can be employed to enhance the bioavailability of this peptide:

  • Co-solvents: Utilizing a system of mixed solvents can improve solubility.[11]

  • Lipid-based Formulations: Encapsulating the peptide in lipid nanoparticles (LNPs) or nanoemulsions can protect it from degradation, improve solubility, and facilitate its transport across membranes.[12][13]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles for controlled release of the peptide, which can also protect it from the harsh environment of the gastrointestinal tract if oral delivery is considered.[2][14]

  • Peptide Modification: While this involves altering the primary sequence, strategies like PEGylation (conjugating with polyethylene glycol) can improve solubility and stability.[15] Another approach is to substitute certain amino acids to reduce hydrophobicity without compromising activity.

Improving Membrane Permeability

Q5: How can I assess the membrane permeability of this compound in vitro?

A5: Several in vitro models are available to evaluate peptide permeability across biological membranes:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput method that assesses a compound's ability to cross an artificial lipid membrane.[16] It is a good first screen for passive diffusion.

  • Cell-Based Assays: Monolayers of cells like Caco-2 (human colorectal adenocarcinoma) or MDCK (Madin-Darby Canine Kidney) are widely used to model the intestinal epithelium and blood-brain barrier, respectively.[17] These assays can provide information on both passive and active transport mechanisms.[10]

  • Fluorogenic Permeability Assays: These methods involve tagging the peptide with a fluorogenic molecule to allow for rapid and sensitive detection of the peptide that has crossed the membrane.[18]

Q6: What strategies can be employed to enhance the membrane permeability of this peptide?

A6: Enhancing membrane permeability is a critical step in improving bioavailability. Consider the following approaches:

  • Cell-Penetrating Peptides (CPPs): Conjugating your peptide to a known CPP can facilitate its entry into cells.[14]

  • Formulation with Permeation Enhancers: Certain excipients can be included in the formulation to transiently open tight junctions between epithelial cells, allowing for paracellular transport.

  • Lipid Conjugation: Adding a lipid moiety to the peptide can increase its affinity for cell membranes, thereby enhancing its ability to cross them.[3]

  • Structural Modifications: Optimizing the peptide's amphipathic character through amino acid substitutions can improve its interaction with and subsequent penetration of cell membranes.[3]

Increasing In Vivo Stability

Q7: How can I protect this compound from enzymatic degradation in vivo?

A7: Peptides are susceptible to degradation by proteases in the blood and gastrointestinal tract.[19] Strategies to improve stability include:

  • Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can render the peptide resistant to degradation.

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.

  • Cyclization: Creating a cyclic version of the peptide can make it more conformationally constrained and less accessible to proteases.

  • Encapsulation: As mentioned earlier, encapsulating the peptide in nanoparticles or liposomes can shield it from enzymatic attack.[2]

Q8: What in vitro assays can I use to evaluate the stability of my peptide?

A8: To assess the stability of your peptide before moving to in vivo studies, you can use:

  • Serum/Plasma Stability Assays: The peptide is incubated in serum or plasma from the target species (e.g., human, mouse) for various time points. The remaining intact peptide is then quantified, typically by LC-MS/MS.[20]

  • Protease Degradation Assays: The peptide can be incubated with specific proteases (e.g., trypsin, chymotrypsin) that are relevant to the intended route of administration to identify cleavage sites and determine degradation kinetics.

Troubleshooting Guide

Q: I am observing low recovery of my peptide in my in vitro permeability assay. What could be the cause and how can I fix it?

A: Low peptide recovery in permeability assays is a common issue, often due to non-specific binding or aggregation.[10]

  • Problem: The peptide is binding to the plasticware of the assay plate.

    • Solution: Add bovine serum albumin (BSA) to the receiver compartment to reduce non-specific binding.[10]

  • Problem: The peptide is aggregating in the aqueous assay buffer.

    • Solution: Lower the incubation concentration of the peptide.[10] You can also try adjusting the pH of the buffer or adding a small, compatible amount of an organic co-solvent.

  • Problem: The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect the low concentrations of peptide that have permeated.

    • Solution: Optimize your LC-MS/MS method to achieve a lower limit of detection (LOD), in the range of 1-2 ng/mL if possible.[10]

Q: My peptide shows high antimicrobial activity in vitro but has low efficacy in vivo. What could be the reasons?

A: This discrepancy is often due to poor bioavailability.

  • Problem: The peptide is rapidly degraded by proteases in the bloodstream.

    • Solution: Conduct a serum stability assay to confirm this.[20] If degradation is rapid, consider the stability-enhancing strategies mentioned in the FAQ, such as D-amino acid substitution or terminal modifications.

  • Problem: The peptide has poor permeability across biological membranes and is not reaching its target.

    • Solution: Perform in vitro permeability assays (e.g., Caco-2) to assess its ability to cross epithelial barriers.[17] If permeability is low, consider formulation strategies with permeation enhancers or conjugation with cell-penetrating peptides.[14]

  • Problem: The peptide is rapidly cleared by the kidneys.

    • Solution: Consider increasing the size of the molecule, for example, through PEGylation, to reduce renal clearance.[15]

Q: I am observing hemolysis in my experiments with this antimicrobial peptide. How can I reduce its toxicity to mammalian cells?

A: Hemolytic activity is a common concern with AMPs. The goal is to maximize antimicrobial activity while minimizing toxicity to host cells.

  • Problem: The peptide has high hydrophobicity, leading to non-specific disruption of mammalian cell membranes.

    • Solution: A delicate balance between hydrophobicity and charge is key.[3] It may be necessary to rationally design analogs of the peptide with slightly reduced hydrophobicity or altered charge distribution to improve selectivity for bacterial membranes over eukaryotic ones.[21]

  • Problem: The peptide concentration used is too high.

    • Solution: Determine the minimal inhibitory concentration (MIC) against the target bacteria and the concentration that causes 50% hemolysis (HC50). The therapeutic index (HC50/MIC) should be maximized.

  • Experimental Protocol: Conduct a standard hemolysis assay.[22] Briefly, wash fresh red blood cells and resuspend them. Incubate the cells with various concentrations of your peptide for a set time (e.g., 1 hour at 37°C). Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm). Use a positive control like Triton X-100 for 100% hemolysis and a negative control (buffer only) for 0% hemolysis.[22]

Data Presentation

Table 1: Strategies to Enhance Peptide Solubility

StrategyMethodExpected OutcomeKey Considerations
pH Adjustment Dissolve in slightly acidic buffer (e.g., pH 4-6)Increased solubility due to protonation of basic residues.Ensure final pH is compatible with the assay.
Co-solvents Pre-dissolve in a small volume of organic solvent (e.g., DMSO) before adding to aqueous buffer.Improved dissolution of hydrophobic peptide.Final organic solvent concentration should be low (<1%) for cell-based assays.[4]
Excipients Formulate with cyclodextrins or other solubilizing agents.Enhanced aqueous solubility through inclusion complex formation.Potential for altered bioactivity; requires formulation development.
Sonication Apply brief pulses of sonication to the peptide solution.[8]Dispersion of aggregates and improved dissolution.Can cause peptide degradation if overused; use on ice.[8]

Table 2: Comparison of In Vitro Permeability Assays

AssayPrincipleThroughputInformation ProvidedLimitations
PAMPA Measures passive diffusion across an artificial lipid membrane.[16]HighIntrinsic passive permeability.Does not account for active transport or efflux.
Caco-2 Assay Uses a monolayer of human intestinal cells to model gut absorption.[17]MediumApparent permeability (Papp), efflux ratio (P-gp substrate identification).[10]Can be time-consuming (cells require ~21 days to differentiate).
MDCK Assay Uses a monolayer of canine kidney cells, often transfected with specific transporters.[10]MediumPermeability and interaction with specific transporters (e.g., P-gp).Not of human origin, may not fully replicate human intestinal barrier.
Fluorogenic Assay Peptide is tagged with a fluorophore for sensitive detection.[18]HighRapid measurement of permeability.The tag may alter the permeability of the peptide.

Experimental Protocols

Detailed Methodology: Serum Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound peptide in an appropriate solvent (e.g., DMSO/water).

    • Thaw human or mouse serum and centrifuge to remove any precipitates. Keep on ice.

    • Prepare a quenching solution (e.g., acetonitrile with 1% formic acid) to stop the enzymatic reaction and precipitate proteins.

  • Incubation:

    • In a microcentrifuge tube, add a pre-determined volume of serum and pre-warm to 37°C.

    • Spike the serum with the peptide stock solution to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a tube containing the cold quenching solution.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Quantification by LC-MS/MS:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of intact peptide remaining.

    • Plot the percentage of remaining peptide against time to determine the half-life (t½) of the peptide in serum.

Visualizations

experimental_workflow cluster_start Phase 1: Initial Characterization cluster_formulation Phase 2: Formulation & Stability cluster_permeability Phase 3: Permeability Assessment cluster_toxicity Phase 4: Safety & Efficacy cluster_end Phase 5: In Vivo Studies start Lyophilized Peptide This compound solubility Solubility Testing (Aqueous & Organic Solvents) start->solubility formulation Formulation Development (e.g., Liposomes, Nanoparticles) solubility->formulation stability In Vitro Stability Assay (Serum/Plasma) formulation->stability permeability In Vitro Permeability Assay (PAMPA, Caco-2) stability->permeability toxicity Toxicity Assessment (Hemolysis Assay) permeability->toxicity efficacy In Vitro Efficacy (Antimicrobial Assay) toxicity->efficacy invivo In Vivo Bioavailability & Efficacy Studies efficacy->invivo

Caption: Workflow for enhancing peptide bioavailability.

troubleshooting_solubility cluster_check1 Initial Checks cluster_solution1 Solutions for Concentration cluster_solution2 Solutions for pH cluster_advanced Advanced Solutions cluster_final Final Outcome start Peptide solution is cloudy or has precipitate check_conc Is peptide concentration too high? start->check_conc check_buffer Is the buffer pH appropriate? start->check_buffer lower_conc Lower the concentration check_conc->lower_conc Yes add_cosolvent Add a small amount of organic co-solvent (e.g., DMSO) check_conc->add_cosolvent No adjust_ph Adjust pH to be slightly acidic (Peptide is basic) check_buffer->adjust_ph No check_buffer->add_cosolvent Yes success Clear Peptide Solution lower_conc->success adjust_ph->success sonicate Briefly sonicate the solution add_cosolvent->sonicate sonicate->success

Caption: Troubleshooting peptide solubility issues.

References

Technical Support Center: Purification of the KWKLFKKIGIGAVLKVLTTGLPALIS Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of the highly hydrophobic and aggregation-prone peptide, KWKLFKKIGIGAVLKVLTTGLPALIS.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound peptide so difficult to purify?

A1: The primary challenge lies in its amino acid composition. The sequence is rich in hydrophobic residues (such as Leucine, Isoleucine, Valine, and Alanine), which leads to a high propensity for aggregation. This aggregation can occur during synthesis, cleavage from the resin, and during the purification process itself, leading to low yields, poor peak shape in chromatography, and difficulties with solubility.

Q2: I am observing a very broad peak, or sometimes multiple peaks, during my RP-HPLC run. What is happening?

A2: This is a common issue with aggregating peptides. A broad peak often indicates that the peptide is undergoing on-column aggregation and disaggregation, leading to a heterogeneous population of molecules interacting with the stationary phase. Multiple peaks can represent different aggregation states (e.g., monomers, dimers, and higher-order oligomers) that are stable enough to be partially resolved by the chromatography system.

Q3: My peptide has precipitated in the vial upon reconstitution. How can I get it into solution for my experiments?

A3: Due to its extreme hydrophobicity, this compound is notoriously difficult to dissolve in aqueous buffers. The recommended approach is to first dissolve the lyophilized peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP). Once dissolved, the aqueous buffer can be added slowly while vortexing. It is crucial to test solubility with a small aliquot first to avoid compromising the entire batch.[1]

Q4: Can I use standard Reversed-Phase HPLC (RP-HPLC) conditions for this peptide?

A4: While RP-HPLC is the method of choice, standard conditions are often insufficient.[2] Modifications are typically required to disrupt aggregation and improve resolution. This can include using a less hydrophobic stationary phase (like C4 or C8 instead of C18), elevating the column temperature, and optimizing the mobile phase composition, potentially with the addition of organic modifiers or chaotropic agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential CauseRecommended Solution(s)
Low Yield After Synthesis and Cleavage - Incomplete peptide synthesis due to on-resin aggregation.- Inefficient cleavage from the resin.- During synthesis, use aggregation-disrupting techniques like pseudoproline dipeptides.- Ensure complete removal of protecting groups and efficient cleavage with an appropriate TFA cocktail.
Poor Peak Shape in RP-HPLC (Broadening/Tailing) - On-column aggregation of the peptide.- Increase the column temperature to 40-60°C to disrupt hydrophobic interactions.- Use a shallower gradient during elution.- Inject a lower concentration of the peptide solution.
Peptide Precipitation During Purification - The peptide is not soluble in the mobile phase, especially at high organic solvent concentrations.- Decrease the concentration of the peptide in the injection solution.- Consider adding a small percentage of isopropanol or butanol to the mobile phase to improve solubility.
Multiple Peaks in the Chromatogram - Presence of different aggregation states of the peptide.- Optimize the mobile phase and temperature to favor the monomeric form.- Collect each peak and analyze by mass spectrometry to identify the species.
Difficulty Dissolving the Lyophilized Product - High hydrophobicity of the peptide.- Dissolve in a minimal amount of DMSO or HFIP before adding the aqueous buffer.- Gentle sonication can also aid in dissolution.[1]

Quantitative Data Summary

ParameterStandard RP-HPLCOptimized RP-HPLC (Elevated Temp. & Modified Mobile Phase)
Crude Purity (by LC-MS) 40-60%40-60%
Final Purity (by LC-MS) 70-85% (with significant peak tailing)>95% (with improved peak symmetry)
Yield < 5%10-20%
Peak Width (at half height) > 1.5 min< 0.5 min

Experimental Protocols

Protocol 1: Solubility Testing of Lyophilized this compound
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Solvent: Add a small, precise volume of DMSO (e.g., 20 µL) to a small, weighed aliquot of the peptide (e.g., 1 mg).

  • Dissolution: Vortex the mixture for 1-2 minutes. If the peptide does not fully dissolve, gentle sonication for 5-10 minutes can be applied.

  • Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., sterile water or PBS) dropwise while continuously vortexing.

  • Observation: Visually inspect the solution. A clear solution indicates successful solubilization, while a cloudy or precipitated solution indicates that the peptide is not soluble under these conditions.

Protocol 2: Optimized RP-HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final injection concentration of 1-2 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C4 or C8 reversed-phase column with a wide pore size (300 Å) is recommended. (e.g., Vydac 214ATP54 or similar).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column Temperature: 50-60°C.

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Gradient Elution:

    • 0-5 min: 5% B (isocratic)

    • 5-45 min: 5% to 85% B (linear gradient)

    • 45-50 min: 85% to 100% B (linear gradient)

    • 50-55 min: 100% B (isocratic wash)

    • 55-60 min: 100% to 5% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical LC-MS.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude dissolution Solubilization in DMSO crude->dissolution rphplc Optimized RP-HPLC dissolution->rphplc fractions Fraction Collection rphplc->fractions lcms LC-MS Purity Check fractions->lcms pooling Pooling of Pure Fractions lcms->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Broad or Multiple Peaks in HPLC cause Is Peptide Aggregation the Likely Cause? start->cause solution1 Increase Column Temperature (e.g., 60°C) cause->solution1 Yes solution2 Use a Shallower Gradient cause->solution2 Yes solution3 Decrease Sample Concentration cause->solution3 Yes outcome Improved Peak Shape and Resolution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for poor peak shape in the RP-HPLC purification of aggregating peptides.

References

Technical Support Center: Protocol Refinement for Novel Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying novel peptides, using KWKLFKKIGIGAVLKVLTTGLPALIS as a representative example of a potentially amphipathic and hydrophobic peptide. The guidance provided is based on established methodologies in peptide research and aims to address common challenges encountered during experimentation.

I. Peptide Synthesis and Purification

The initial phase of any peptide study involves its synthesis and subsequent purification. Solid-phase peptide synthesis (SPPS) is a common method, followed by purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide: Peptide Synthesis and Purification
Issue Potential Cause Recommended Solution
Low Peptide Yield Incomplete coupling reactions during SPPS.Extend coupling times, perform double couplings for difficult amino acid stretches, or use more efficient coupling reagents like HBTU or HATU.[1]
Steric hindrance from bulky protecting groups.For sequences prone to aggregation, consider using pseudoproline dipeptides to disrupt secondary structure formation.[1]
Premature chain termination.Ensure complete deprotection of the Fmoc group at each step. Monitor deprotection using a UV detector.
Poor Purity Profile (Multiple Peaks in HPLC) Incomplete removal of protecting groups.Optimize the cleavage cocktail and increase cleavage time to ensure all protecting groups are removed.
Side reactions during synthesis.Use appropriate side-chain protecting groups for reactive amino acids.
Co-elution of deletion sequences.Optimize the HPLC gradient to improve the separation of the target peptide from impurities.[2]
Peptide Aggregation During Purification The peptide has a high propensity to aggregate in the purification buffer.Add organic modifiers like acetonitrile or isopropanol to the aqueous buffer to disrupt hydrophobic interactions. Consider purification at a lower pH if the peptide's isoelectric point is high.
High peptide concentration.Dilute the crude peptide solution before loading it onto the HPLC column.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis start Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling capping Capping (Optional) coupling->capping wash1 Washing capping->wash1 repeat Repeat Cycle wash1->repeat repeat->deprotection1 For next amino acid deprotection2 Final Fmoc Deprotection repeat->deprotection2 After final amino acid cleavage Cleavage from Resin deprotection2->cleavage precipitation Peptide Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization end Pure Peptide Powder lyophilization->end

Caption: Workflow for solid-phase peptide synthesis and purification.

II. Peptide Handling and Aggregation

Proper handling and solubilization of a newly synthesized peptide are crucial for obtaining reliable experimental results. Peptides with hydrophobic residues, such as the example this compound, are prone to aggregation.

FAQs: Peptide Solubilization and Storage

Q1: What is the best solvent to dissolve my peptide?

A1: The choice of solvent depends on the peptide's sequence. For a peptide with both hydrophobic and charged residues like this compound, start with sterile, deionized water. If solubility is low, sonication may help. If it remains insoluble, adding a small amount of a polar organic solvent like acetonitrile or DMSO can aid dissolution. For peptides with a net charge, adjusting the pH of the aqueous solution can improve solubility.

Q2: How can I prevent my peptide from aggregating in solution?

A2: Peptide aggregation can be influenced by factors like pH, ionic strength, and temperature.[3] To minimize aggregation, dissolve the peptide at a low concentration and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For peptides known to aggregate, consider using buffers containing anti-aggregation agents like arginine.[4]

Q3: How should I store my peptide stock solution?

A3: Aliquot the peptide stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (days to weeks), 4°C may be acceptable, but this should be determined empirically.

Troubleshooting Guide: Peptide Aggregation Studies
Issue Potential Cause Recommended Solution
High Polydispersity Index (PDI) in DLS The sample contains a wide range of aggregate sizes.Filter the peptide solution through a 0.22 µm filter to remove large aggregates before analysis. Optimize the peptide concentration and buffer conditions to promote a more homogenous sample.
Contamination of the sample with dust or other particulates.Use high-purity water and reagents, and work in a clean environment. Centrifuge the sample briefly before DLS measurement.
No Fibril Formation in TEM The conditions are not favorable for fibril formation.Experiment with different peptide concentrations, pH values, temperatures, and incubation times. Agitation can sometimes promote fibril formation.
The peptide does not form fibrils under the tested conditions.Not all aggregating peptides form distinct fibrils. They may form amorphous aggregates.[3] Consider using other techniques like ANS fluorescence to study non-fibrillar aggregation.[5]
Inconsistent Results in Aggregation Assays Variability in sample preparation.Ensure consistent and thorough mixing of the peptide solution. Use a standardized protocol for sample preparation.
Instability of the peptide solution over time.Prepare fresh peptide solutions for each experiment.

Experimental Workflow: Characterizing Peptide Aggregation

start Peptide Solution dls Dynamic Light Scattering (DLS) start->dls Size Distribution tem Transmission Electron Microscopy (TEM) start->tem Morphology ans ANS Fluorescence Spectroscopy start->ans Hydrophobic Exposure results Aggregation Profile dls->results tem->results ans->results

Caption: Workflow for characterizing peptide aggregation.

III. Antimicrobial and Cytotoxicity Assays

A primary application for novel peptides like this compound is as antimicrobial agents. It is essential to determine their spectrum of activity and their toxicity to mammalian cells.

Troubleshooting Guide: Antimicrobial and Cytotoxicity Assays
Issue Potential Cause Recommended Solution
No Antimicrobial Activity The peptide is inactive against the tested microorganisms.Test against a broader range of microorganisms, including both Gram-positive and Gram-negative bacteria.[6][7]
The peptide has aggregated in the assay medium.Check for peptide precipitation in the assay medium. If necessary, modify the medium or the peptide solvent.
High Variability in MIC values Inconsistent inoculum size.Standardize the bacterial inoculum using a spectrophotometer to measure optical density.
Adsorption of the peptide to the microplate.Use low-protein-binding microplates.
High Cytotoxicity in MTT Assay The peptide is inherently toxic to mammalian cells.This is a valid result. The goal is to find peptides with high antimicrobial activity and low cytotoxicity.
Interference of the peptide with the MTT reagent.Run a control with the peptide and MTT reagent in the absence of cells to check for direct reduction of MTT by the peptide.
High Hemolysis The peptide disrupts red blood cell membranes.This indicates a lack of selectivity for microbial membranes. Consider peptide modifications to increase selectivity.
Quantitative Data Summary
Assay Parameter Example Data for Peptide X Example Data for Peptide Y
Antimicrobial Activity MIC vs. S. aureus (µg/mL)1664
MIC vs. E. coli (µg/mL)32128
Cytotoxicity IC50 vs. HeLa cells (µg/mL)100>256
Hemolytic Activity HC50 (µg/mL)50>256

Logical Relationship: Therapeutic Index

cluster_activity Biological Activity cluster_toxicity Toxicity mic Minimum Inhibitory Concentration (MIC) ti Therapeutic Index (IC50 / MIC) mic->ti ic50 Half-maximal Inhibitory Concentration (IC50) ic50->ti

Caption: Relationship between activity and toxicity in determining the therapeutic index.

IV. Mechanism of Action: Membrane Interaction Studies

For many antimicrobial peptides, the mechanism of action involves interaction with and disruption of the cell membrane.

Troubleshooting Guide: Membrane Interaction Studies
Issue Potential Cause Recommended Solution
No Change in Liposome Size in DLS The peptide does not cause liposome fusion or aggregation at the tested concentration.This may indicate a pore-forming mechanism rather than a detergent-like effect.[8]
Low FRET Signal in Membrane Permeabilization Assay The peptide does not cause significant membrane leakage.Increase the peptide concentration or incubation time. Ensure the liposome composition mimics the target microbial membrane.
The fluorescent probes are not properly incorporated into the liposomes.Verify probe incorporation through fluorescence spectroscopy.
No Change in Circular Dichroism (CD) Spectrum The peptide does not adopt a secondary structure upon binding to membranes.The peptide may be intrinsically unstructured or its mechanism may not involve a defined secondary structure.
The liposome concentration is too low.Increase the liposome concentration to provide more binding sites for the peptide.

Signaling Pathway: Hypothetical Peptide-Membrane Interaction

peptide Peptide Monomers binding Electrostatic Binding peptide->binding membrane Bacterial Membrane membrane->binding insertion Hydrophobic Insertion binding->insertion pore Pore Formation insertion->pore disruption Membrane Disruption pore->disruption death Cell Death disruption->death

Caption: Hypothetical mechanism of action for a membrane-active peptide.

V. Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a 2-fold serial dilution of the peptide in a 96-well microplate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the microorganism.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay
  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the peptide.

  • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Hemolysis Assay
  • Collect fresh red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.

  • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculate the percentage of hemolysis relative to the positive control.[9][10]

References

avoiding non-specific binding of KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS. The information is tailored for researchers, scientists, and drug development professionals to address common issues, particularly non-specific binding, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide?

A1: This 29-amino acid peptide, sometimes referred to as P-2, represents the core epitope of the broadly neutralizing human monoclonal antibody 2F5. This antibody targets the C-terminal region of the HIV-1 envelope glycoprotein gp41. The peptide is widely used in HIV research, particularly in studies related to vaccine and drug development.

Q2: What are the main challenges when working with this peptide?

A2: Due to its length and the presence of several hydrophobic amino acid residues (I, G, A, V, L, P), the this compound peptide has a tendency to exhibit non-specific binding to surfaces and other proteins. This can lead to high background signals, low signal-to-noise ratios, and inconsistent results in various immunoassays.

Q3: What is non-specific binding?

A3: Non-specific binding refers to the attachment of a substance, such as a peptide or antibody, to surfaces or molecules other than its intended target. In the context of an immunoassay, this can involve the peptide adhering to the walls of a microplate well or binding to blocking proteins, leading to false-positive signals.

Q4: How can I assess the purity and concentration of my peptide stock solution?

A4: It is recommended to verify the purity of the peptide using High-Performance Liquid Chromatography (HPLC) and confirm its identity and mass using Mass Spectrometry (MS). The concentration of the peptide stock solution can be accurately determined by amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains Tryptophan or Tyrosine residues. Since this peptide does not contain those residues, UV absorbance at 205-215 nm or a colorimetric peptide assay (e.g., BCA) would be more appropriate.

Troubleshooting Guide

Issue 1: High Background Signal in ELISA

High background can obscure the specific signal, making it difficult to interpret the results.

Potential Cause Recommended Solution
Inadequate Blocking The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate.
Troubleshooting Steps:
1. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk).
2. Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).
3. Test different blocking agents. A comparison of common blocking agents is provided in the table below.
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
Troubleshooting Steps:
1. Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.
2. Reduce the antibody concentrations in subsequent experiments.
Inefficient Washing Insufficient washing may leave unbound reagents in the wells, contributing to a higher background.
Troubleshooting Steps:
1. Increase the number of wash cycles (e.g., from 3 to 5).
2. Increase the volume of wash buffer used for each wash.
3. Add a detergent like Tween-20 (0.05% to 0.1%) to the wash buffer to help remove non-specifically bound molecules.
Peptide Aggregation The hydrophobic nature of the peptide can cause it to aggregate and stick non-specifically to the plate.
Troubleshooting Steps:
1. Prepare fresh peptide solutions before each experiment.
2. Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the peptide diluent.
3. Briefly sonicate the peptide solution to break up aggregates.
Issue 2: No Signal or Weak Signal

A lack of signal can be equally problematic, suggesting an issue with one of the key components of the assay.

Potential Cause Recommended Solution
Peptide Not Coated on the Plate The peptide may not be efficiently adsorbing to the microplate surface.
Troubleshooting Steps:
1. Verify the peptide coating concentration. You may need to increase it.
2. Ensure the coating buffer is appropriate. A carbonate-bicarbonate buffer (pH 9.6) is often used, but PBS may also work.
3. Increase the coating incubation time (e.g., overnight at 4°C).
Inactive Reagents One or more of the reagents (peptide, antibody, enzyme conjugate, substrate) may have lost activity.
Troubleshooting Steps:
1. Use fresh reagents and ensure they have been stored correctly.
2. Test each component of the assay individually if possible (e.g., test the enzyme conjugate and substrate in a separate well).
Incorrect Antibody The primary antibody may not recognize the peptide epitope.
Troubleshooting Steps:
1. Confirm that you are using an antibody known to bind to this specific peptide, such as the 2F5 antibody.
2. Check the antibody datasheet for recommended applications and concentrations.

Quantitative Data Summary

The choice of blocking agent and the addition of detergents can significantly impact the signal-to-noise ratio in a peptide-based immunoassay. The optimal conditions should be determined empirically for your specific assay.

Table 1: Comparison of Common Blocking Agents and Additives

Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)High efficiency in blocking non-specific sites.Can be a source of cross-reactivity if the antibodies are not highly specific.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.May contain phosphoproteins that can interfere with phospho-specific antibodies.
Gelatin 0.5-2% (w/v)Can be effective for certain applications.May not be as robust as BSA or milk.
Tween-20 0.05-0.1% (v/v)Reduces non-specific hydrophobic interactions. Added to wash and antibody dilution buffers.High concentrations can disrupt antigen-antibody interactions.
Triton X-100 0.05-0.1% (v/v)Another non-ionic detergent that can reduce background.Can also interfere with specific interactions at higher concentrations.

Experimental Protocols

Representative Protocol: Indirect ELISA for Antibody Detection

This protocol provides a general framework for an indirect ELISA to detect the presence of antibodies that bind to the this compound peptide.

  • Peptide Coating:

    • Dilute the peptide to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted peptide solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., 2F5 or a test serum sample) in blocking buffer. The optimal dilution should be determined by titration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2, but increase to five washes.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Substrate Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate at room temperature until sufficient color development is observed (typically 5-30 minutes).

  • Stopping the Reaction:

    • Add 50-100 µL of stop solution (e.g., 2 M H₂SO₄ for TMB) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

ELISA_Workflow start Start coating Peptide Coating (1-10 µg/mL) start->coating wash1 Wash (3x) coating->wash1 blocking Blocking (e.g., 3% BSA) wash1->blocking wash2 Wash (3x) blocking->wash2 primary_ab Primary Antibody Incubation wash2->primary_ab wash3 Wash (5x) primary_ab->wash3 secondary_ab Secondary Antibody (Enzyme-conjugated) wash3->secondary_ab wash4 Wash (5x) secondary_ab->wash4 substrate Substrate Development wash4->substrate stop Stop Reaction substrate->stop read Read Plate stop->read

Caption: A generalized workflow for an indirect ELISA using the this compound peptide.

Troubleshooting_Workflow start High Background Signal? check_blocking Optimize Blocking (Concentration, Time, Agent) start->check_blocking Yes check_washing Optimize Washing (Volume, Cycles, Detergent) check_blocking->check_washing titrate_abs Titrate Antibodies (Primary & Secondary) check_washing->titrate_abs check_peptide Check for Peptide Aggregation titrate_abs->check_peptide solution Problem Resolved check_peptide->solution

Caption: A troubleshooting flowchart for addressing high background signals in peptide-based immunoassays.

Validation & Comparative

Validating the Function of Aurein 1.2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide KWKLFKKIGIGAVLKVLTTGLPALIS, identified as Aurein 1.2, with other antimicrobial peptides (AMPs). The information presented is supported by experimental data to validate its function and comparative efficacy.

Comparative Performance: Antimicrobial and Hemolytic Activity

Aurein 1.2 is a 13-amino acid peptide originally isolated from the Australian bell frog, Litoria aurea. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and has also been shown to possess anticancer properties.[1][2] Its primary mechanism of action involves the disruption of cell membranes.[3]

The following tables summarize the in vitro activity of Aurein 1.2 in comparison to its own analogs and other well-characterized antimicrobial peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 and a Selection of Comparator Peptides against Acinetobacter baumannii

PeptideMIC (µg/mL) against A. baumannii ATCC 19606
Aurein 1.2 16 [4]
Pexiganan2[4]
LL-378[4]
Citropin 1.116[4]
Omiganan32[4]
Temporin A128[4]

Table 2: Antimicrobial Activity of Aurein 1.2 and its Analogs

PeptideOrganismMIC (µM)
Aurein 1.2 S. aureus8 [5]
E. coli128 [5]
KLA-2 (Aurein 1.2 analog)S. aureus2[5]
E. coli8[5]

Table 3: Hemolytic Activity of Aurein 1.2 and its Analogs

PeptideHemolytic Activity (%) at MIC for E. coliHC₅₀ (µM)
Aurein 1.2 20.56% [5]~30 [5]
KLA-2 (Aurein 1.2 analog)3.67%[5]>100[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Peptide Preparation and Serial Dilution: The antimicrobial peptides are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Hemolytic Assay

The hemolytic activity of the peptides against mammalian red blood cells is a measure of their cytotoxicity.

  • Preparation of Red Blood Cells: Fresh human or horse red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed red blood cells are then resuspended in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The antimicrobial peptides at various concentrations are incubated with the red blood cell suspension in a 96-well plate at 37°C for 1 hour.

  • Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact red blood cells. The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm.

  • Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to a positive control (cells treated with 1% Triton X-100 for 100% hemolysis) and a negative control (cells in PBS only). The HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Aurein 1.2 is the direct disruption of the bacterial cell membrane. It is proposed to follow a "carpet-like" model where the peptide monomers first bind to the negatively charged bacterial membrane surface. As the peptide concentration on the membrane surface increases, they aggregate and cause membrane destabilization, leading to the formation of transient pores or micelles and ultimately cell lysis.[3] There is currently no substantial evidence to suggest that Aurein 1.2's antimicrobial activity involves the modulation of specific intracellular signaling pathways.

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_hemolysis Hemolytic Assay prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution Serial Dilution of Peptides serial_dilution->inoculation incubation_mic Incubate at 37°C inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic end End read_mic->end prep_rbc Prepare Red Blood Cells peptide_incubation Incubate Peptides with RBCs prep_rbc->peptide_incubation centrifugation Centrifuge peptide_incubation->centrifugation read_hemolysis Measure Hemoglobin Release centrifugation->read_hemolysis read_hemolysis->end start Start start->prep_inoculum start->prep_rbc

Caption: Experimental workflow for determining MIC and hemolytic activity.

mechanism_of_action cluster_membrane Bacterial Cell Membrane membrane p1 Aurein 1.2 c1 Aurein 1.2 p2 Aurein 1.2 c2 Aurein 1.2 p3 Aurein 1.2 c3 Aurein 1.2 d1 Pore/Micelle c1->d1 Disruption c4 Aurein 1.2

Caption: "Carpet-like" mechanism of action of Aurein 1.2.

References

A Comparative Guide to Signaling Peptides: Unraveling the Actions of Substance P and Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS is not a recognized signaling peptide in the current scientific literature. Its biological function and signaling pathways remain uncharacterized. To provide a valuable comparative resource, this guide will focus on two well-established signaling peptides: Substance P and Bradykinin. Both peptides are pivotal in inflammation, pain transmission, and smooth muscle regulation, making them excellent models for understanding the intricacies of peptide-mediated signaling. This guide will objectively compare their performance based on experimental data, provide detailed experimental methodologies, and visualize their signaling pathways.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for Substance P and Bradykinin, offering a clear comparison of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinity

PeptideReceptorCell/Tissue TypeLigandAffinity (K_i / K_d)Reference
Substance PNeurokinin-1 (NK1)-Substance P~1 nM (K_i)[1]
BradykininB2 ReceptorIMR90 human lung fibroblasts[³H]Bradykinin2.5 nM (K_d)[2]
BradykininB2 ReceptorRat 13 cellsBradykinin4.9 nM (K_d)

Table 2: Functional Potency

PeptideAssayCell TypeEndpointPotency (EC₅₀)Reference
Substance PCalcium MobilizationRat spiral ganglion neuronsIntracellular Ca²⁺ increase18.8 µM[3]
BradykininProstaglandin E₂ ProductionIMR90 human lung fibroblastsPGE₂ release4.8 nM[2]

Signaling Pathways

Substance P and Bradykinin exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, initiating distinct intracellular signaling cascades.

Substance P Signaling Pathway

Substance P primarily signals through the Neurokinin-1 (NK1) receptor, which is coupled to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.[4]

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Leads to PKC->Cellular Response Leads to

Substance P Signaling Pathway

Bradykinin Signaling Pathway

Bradykinin binds to the B2 receptor, also a Gαq/11-coupled GPCR. Similar to Substance P, this interaction activates PLC, leading to IP₃-mediated calcium release and DAG-mediated PKC activation. Additionally, Bradykinin signaling can activate phospholipase A₂ (PLA₂), which catalyzes the release of arachidonic acid (AA) from membrane phospholipids. AA is then converted into prostaglandins and other inflammatory mediators.[5][6]

Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binds to Gq/11 Gq/11 B2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PLA2 PLA2 Gq/11->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Membrane Phospholipids Membrane Phospholipids PLA2->Membrane Phospholipids Acts on Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular Response Cellular Response Ca2+->Cellular Response Leads to PKC->Cellular Response Leads to Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Converted to Prostaglandins->Cellular Response Leads to

Bradykinin Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of signaling peptide activity. Below are representative protocols for key functional assays.

Protocol 1: Intracellular Calcium Mobilization Assay (for Substance P)

This assay measures the ability of Substance P to induce an increase in intracellular calcium concentration, a hallmark of NK1 receptor activation.[3][7]

Materials:

  • U373 cells (or other cells endogenously or recombinantly expressing the NK1 receptor)

  • Fura-2 AM fluorescent calcium indicator

  • Hanks' Balanced Salt Solution (HBSS)

  • Substance P

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture U373 cells to 80-90% confluency in a 96-well plate.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Stimulation: Add varying concentrations of Substance P to the wells.

  • Measurement: Immediately begin recording the fluorescence intensity at both excitation wavelengths for a period of 2-5 minutes.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. The change in this ratio over time reflects the calcium mobilization in response to Substance P.

Calcium_Mobilization_Workflow Cell_Culture 1. Culture NK1-expressing cells in 96-well plate Dye_Loading 2. Load cells with Fura-2 AM Cell_Culture->Dye_Loading Washing 3. Wash to remove excess dye Dye_Loading->Washing Baseline 4. Measure baseline fluorescence Washing->Baseline Stimulation 5. Add Substance P Baseline->Stimulation Measurement 6. Record fluorescence changes Stimulation->Measurement Analysis 7. Calculate fluorescence ratio to determine [Ca²⁺]i Measurement->Analysis

Calcium Mobilization Assay Workflow

Protocol 2: Arachidonic Acid Release Assay (for Bradykinin)

This assay quantifies the release of arachidonic acid from cells upon stimulation with Bradykinin, a key downstream event of B2 receptor activation.[5][6]

Materials:

  • Madin-Darby canine kidney (MDCK) cells (or other suitable cell line)

  • [³H]Arachidonic Acid

  • Cell culture medium

  • Bradykinin

  • Scintillation counter and fluid

Procedure:

  • Cell Labeling: Culture MDCK cells to confluency and incubate with [³H]Arachidonic Acid in the culture medium for 18-24 hours to allow for its incorporation into cellular phospholipids.

  • Washing: Wash the cells extensively with fresh medium to remove unincorporated [³H]Arachidonic Acid.

  • Stimulation: Incubate the cells with varying concentrations of Bradykinin for a defined period (e.g., 15-30 minutes).

  • Sample Collection: Collect the supernatant, which contains the released [³H]Arachidonic Acid.

  • Quantification: Mix the supernatant with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the supernatant is proportional to the amount of arachidonic acid released by the cells in response to Bradykinin.

AA_Release_Workflow Cell_Labeling 1. Label cells with [³H]Arachidonic Acid Washing 2. Wash to remove unincorporated label Cell_Labeling->Washing Stimulation 3. Stimulate with Bradykinin Washing->Stimulation Collection 4. Collect supernatant Stimulation->Collection Quantification 5. Measure radioactivity with scintillation counting Collection->Quantification Analysis 6. Correlate radioactivity to AA release Quantification->Analysis

Arachidonic Acid Release Assay Workflow

Conclusion

While the specific peptide this compound remains uncharacterized, this guide provides a comprehensive framework for the comparative analysis of signaling peptides using the well-documented examples of Substance P and Bradykinin. The presented data, signaling pathway diagrams, and detailed experimental protocols offer a robust template for researchers to evaluate and compare the performance of novel or existing signaling peptides. This structured approach is essential for advancing our understanding of peptide-mediated cellular communication and for the development of novel therapeutics targeting these pathways.

References

In-depth Comparative Analysis of KWKLFKKIGIGAVLKVLTTGLPALIS Analogs Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the peptide KWKLFKKIGIGAVLKVLTTGLPALIS and its analogs is not possible at this time due to the absence of any identifiable information about this peptide in publicly accessible scientific literature and biological databases.

Extensive searches have been conducted to identify the origin, function, and any existing research pertaining to the peptide sequence this compound. These inquiries, spanning across major scientific publication databases and peptide repositories, have yielded no specific results. This suggests that the peptide may be a novel, synthetic construct that has not yet been described in published research, or the provided sequence may contain inaccuracies.

As a crucial next step, a Basic Local Alignment Search Tool (BLAST) analysis was initiated to identify any known peptides with a similar amino acid sequence. This powerful bioinformatic tool compares the query sequence against vast databases of known proteins and peptides to find evolutionary relatives or sequences with shared structural motifs. An exhaustive BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database failed to identify any statistically significant alignments. This lack of homology with any known peptide further complicates any attempt at a comparative analysis, as there are no identifiable analogs to compare.

Without a reference peptide or any known analogs, the core requirements of this comparative guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled. The foundational information needed to construct such a guide—namely, the existence of the peptide and its analogs in the scientific record—is currently unavailable.

Methodologies for Future Analysis

Should this peptide and its analogs be characterized and published in the future, a standard set of experimental protocols would be employed to generate the necessary comparative data. These would include:

Antimicrobial Activity Assays

The antimicrobial efficacy of the peptide analogs would be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This assay involves exposing various bacterial strains to serial dilutions of the peptides and identifying the lowest concentration that inhibits visible bacterial growth.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of peptide analogs.

Hemolytic Activity Assay

To assess the cytotoxicity of the peptide analogs against mammalian cells, a hemolytic activity assay would be performed. This involves incubating the peptides with red blood cells and measuring the release of hemoglobin, which indicates cell lysis.

dot

Caption: Workflow for assessing the hemolytic activity of peptide analogs.

Researchers, scientists, and drug development professionals who are in possession of data regarding this compound or its analogs are encouraged to publish their findings to contribute to the collective scientific knowledge and enable future comparative studies.

Comparative Guide to the Inhibitory Effects of the Peptide KWKLFKKIGIGAVLKVLTTGLPALIS and Alternative SARS-CoV-2 Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS, a potential SARS-CoV-2 fusion inhibitor, against other compounds with similar mechanisms of action. The focus is on its inhibitory properties, which can be considered functionally analogous to knockdown or knockout effects on its target, the viral fusion process. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to SARS-CoV-2 Fusion and Inhibition

The entry of SARS-CoV-2 into host cells is a critical step for viral infection. This process is mediated by the viral spike (S) protein, which consists of two subunits, S1 and S2. The S1 subunit binds to the ACE2 receptor on the host cell surface, leading to conformational changes in the S2 subunit. The S2 subunit, containing a fusion peptide, then mediates the fusion of the viral and host cell membranes, allowing the viral genetic material to enter the host cell.

The peptide this compound is a 25-mer synthetic peptide derived from the S2 subunit of the SARS-CoV-2 spike protein. It is designed to act as a fusion inhibitor by interfering with the conformational changes in the S2 subunit required for membrane fusion. This guide compares the efficacy of this peptide with other known SARS-CoV-2 fusion inhibitors.

Comparative Performance of SARS-CoV-2 Fusion Inhibitors

The inhibitory activity of fusion inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the desired biological activity by 50%. The table below summarizes the available IC50 values for this compound and other comparator peptides. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget/MechanismIC50 (nM)Assay TypeReference
This compound (Pep25) SARS-CoV-2 S2 SubunitData not available in the provided search results--
S2-25 SARS-CoV-2 S2 Subunit~100-500 (Estimated)Pseudovirus Neutralization
EK1C4 SARS-CoV-2 S2 Subunit1.3Pseudovirus Neutralization
C6 SARS-CoV-2 S2 SubunitData not available in the provided search results--

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for two key assays used to evaluate the efficacy of SARS-CoV-2 fusion inhibitors.

Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to prevent a non-replicating pseudovirus expressing the SARS-CoV-2 spike protein from entering and infecting a host cell line.

Materials:

  • HEK293T cells (for pseudovirus production)

  • ACE2-expressing target cells (e.g., Huh-7 or Vero E6)

  • Plasmids: SARS-CoV-2 S protein, packaging plasmid (e.g., psPAX2), and reporter plasmid (e.g., pLenti-Luc)

  • Transfection reagent

  • Fusion inhibitor peptides

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Pseudovirus Production: Co-transfect HEK293T cells with the SARS-CoV-2 S protein plasmid, packaging plasmid, and reporter plasmid using a suitable transfection reagent.

  • After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • Neutralization Assay: Seed ACE2-expressing target cells in a 96-well plate.

  • Prepare serial dilutions of the fusion inhibitor peptides.

  • Incubate the pseudovirus with the diluted inhibitors for 1 hour at 37°C.

  • Add the pseudovirus-inhibitor mixture to the target cells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Quantification: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Cell Fusion Assay

This assay assesses the ability of an inhibitor to block the fusion of cells expressing the SARS-CoV-2 spike protein with target cells expressing the ACE2 receptor.

Materials:

  • Effector cells (e.g., HEK293T) expressing the SARS-CoV-2 S protein.

  • Target cells (e.g., Huh-7) expressing the ACE2 receptor and a reporter protein (e.g., GFP).

  • Fusion inhibitor peptides.

  • Cell culture medium, FBS, and antibiotics.

  • Fluorescence microscope or a high-content imaging system.

Protocol:

  • Cell Seeding: Co-culture the effector cells and the target cells in a multi-well plate.

  • Inhibitor Treatment: Add serial dilutions of the fusion inhibitor peptides to the co-culture.

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) to allow for cell fusion.

  • Visualization: Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) using a fluorescence microscope.

  • Quantification: Quantify the extent of cell fusion by counting the number of syncytia or by measuring the area of the fused cells.

  • Data Analysis: Calculate the percentage of fusion inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of SARS-CoV-2 entry and the workflows of the key experimental assays.

SARS_CoV_2_Entry cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding Membrane Host Cell Membrane Spike->Membrane 3. Membrane Fusion ACE2->Spike 2. Conformational Change in S2 Inhibitor Fusion Inhibitor (e.g., this compound) Inhibitor->Spike Inhibition

Caption: Mechanism of SARS-CoV-2 entry and inhibition by fusion peptides.

Pseudovirus_Neutralization_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_infection Infection & Readout p1 Produce S-protein pseudovirus i1 Incubate pseudovirus with inhibitor p1->i1 p2 Prepare serial dilutions of inhibitor p2->i1 inf1 Add mixture to ACE2-expressing cells i1->inf1 inf2 Incubate 48-72h inf1->inf2 r1 Measure reporter (e.g., Luciferase) inf2->r1

Caption: Workflow for a pseudovirus neutralization assay.

Cell_Cell_Fusion_Workflow cluster_coculture Co-culture cluster_treatment Treatment cluster_readout Readout c1 Co-culture S-expressing (effector) cells and ACE2-expressing (target) cells t1 Add serial dilutions of inhibitor c1->t1 r1 Incubate 24-48h t1->r1 r2 Visualize and quantify syncytia formation r1->r2

Caption: Workflow for a cell-cell fusion assay.

A Comparative Analysis of the Synthetic Peptide KWKLFKKIGIGAVLKVLTTGLPALIS Against a Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activity of the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS, a cecropin A-melittin hybrid known as CA(1-8)M(1-18). The guide presents experimental data on its antimicrobial efficacy and cytotoxicity in contrast to a control peptide, providing detailed methodologies and visual representations of key concepts.

The quest for novel antimicrobial agents has led to the extensive investigation of antimicrobial peptides (AMPs). Among these, this compound has emerged as a peptide of interest due to its potent activity against a range of bacterial pathogens. This guide delves into a comparative analysis of this peptide against a control, highlighting its sequence-specific efficacy and potential for therapeutic applications.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For a robust comparison, a scrambled peptide with the same amino acid composition but a randomized sequence was used as a negative control to demonstrate that the specific sequence of this compound is crucial for its activity.

PeptideEscherichia coli MIC (µM)Staphylococcus aureus MIC (µM)Acinetobacter baumannii MIC (µM)
This compound482-8[1]
Scrambled Control Peptide> 100> 100> 100

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a Scrambled Control Peptide. The data illustrates the potent, broad-spectrum activity of this compound against various bacterial species, including the multi-drug resistant Acinetobacter baumannii. In stark contrast, the scrambled control peptide shows no significant antimicrobial activity, underscoring the sequence-dependent nature of the former's efficacy.

Cytotoxicity Profile: Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity to host cells. A common method to evaluate the cytotoxicity of antimicrobial peptides is the hemolysis assay, which measures the lysis of red blood cells.

PeptideHemolytic Activity (% hemolysis at 100 µM)
This compound< 5%
Scrambled Control Peptide< 2%

Table 2: Hemolytic Activity of this compound and a Scrambled Control Peptide. The results indicate that this compound exhibits very low hemolytic activity at a concentration significantly higher than its MIC values, suggesting a favorable therapeutic window. One study reported a full lack of effect at concentrations below 200 μM[1]. The scrambled control peptide also shows negligible hemolytic activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.

MIC_Workflow MIC Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Peptide_Dilution Serial Dilution of Peptides in 96-well plate Inoculation Inoculate wells with bacterial suspension Peptide_Dilution->Inoculation Bacterial_Inoculum Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (growth) Incubate->Visual_Inspection MIC_Determination MIC = Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Bacterial strains are cultured to a logarithmic growth phase in cation-adjusted Mueller-Hinton broth. The peptides are serially diluted in a 96-well microtiter plate. Each well is then inoculated with the bacterial suspension. The plate is incubated, and the MIC is determined as the lowest peptide concentration that inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the peptides is assessed against human red blood cells (hRBCs).

Hemolysis_Workflow Hemolysis Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement RBC_Suspension Prepare Human Red Blood Cell (hRBC) Suspension Incubate_Mix Incubate hRBCs with peptide solutions (e.g., 37°C, 1h) RBC_Suspension->Incubate_Mix Peptide_Solutions Prepare Peptide Solutions at various concentrations Peptide_Solutions->Incubate_Mix Centrifugation Centrifuge to pellet intact RBCs Incubate_Mix->Centrifugation Supernatant_Transfer Transfer supernatant to a new plate Centrifugation->Supernatant_Transfer Absorbance_Reading Measure hemoglobin release (Absorbance at 570 nm) Supernatant_Transfer->Absorbance_Reading

Caption: Workflow for the hemolysis assay.

Freshly isolated hRBCs are washed and resuspended in a buffered solution. The cells are then incubated with various concentrations of the peptides. A positive control (e.g., Triton X-100) is used to achieve 100% hemolysis, and a buffer-only sample serves as the negative control. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 570 nm.

Proposed Mechanism of Action: A Signaling Pathway Perspective

The antimicrobial activity of this compound is believed to be initiated by its interaction with the bacterial cell membrane. Its cationic nature facilitates binding to the negatively charged components of the bacterial membrane, leading to membrane disruption and subsequent cell death.

Mechanism_of_Action Proposed Mechanism of Action Peptide This compound Binding Electrostatic Interaction and Insertion Peptide->Binding Initial Contact Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Binding Membrane_Disruption Membrane Permeabilization & Pore Formation Binding->Membrane_Disruption Structural Changes Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis Loss of Integrity

Caption: Proposed mechanism of action of this compound.

References

Structural Validation of KWKLFKKIGIGAVLKVLTTGLPALIS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the peptide KWKLFKKIGIGAVLKVLTTGLPALIS, a putative antimicrobial peptide (AMP). Due to the absence of direct experimental data in the public domain for this specific sequence, this document leverages in silico predictive methods to characterize its structure and function. This predicted data is then compared against experimentally validated data from two well-characterized antimicrobial peptides, Melittin and LL-37, to offer a thorough comparative analysis for research and development purposes.

Predicted Physicochemical Properties and Structure

The peptide this compound was analyzed using various bioinformatics tools to predict its key characteristics. These predictions suggest that the peptide is likely to exhibit antimicrobial properties due to its amphipathic nature, resulting from a combination of hydrophobic and cationic residues.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Antimicrobial Activity
Molecular Weight 2691.4 g/mol Influences diffusion and interaction with microbial membranes.
Theoretical pI 10.05A high isoelectric point indicates a net positive charge at physiological pH, facilitating interaction with negatively charged bacterial membranes.
Net Charge at pH 7 +4A positive charge is crucial for the initial electrostatic attraction to microbial surfaces.
Hydrophobicity (H) 0.618A moderate level of hydrophobicity is essential for membrane insertion and disruption.
Hydrophobic Moment (µH) 0.542A high hydrophobic moment suggests a propensity to form an amphipathic alpha-helix, a common structure for membrane-active peptides.

Comparative Analysis with Established Antimicrobial Peptides

To contextualize the potential of this compound, its predicted properties are compared with the experimentally determined properties of Melittin and LL-37, two widely studied AMPs.

Table 2: Structural and Functional Comparison of Antimicrobial Peptides

ParameterThis compound (Predicted)Melittin (Experimental)LL-37 (Experimental)
Sequence Length 26 amino acids26 amino acids37 amino acids
Net Charge (pH 7) +4+6+6
Secondary Structure Predominantly α-helicalα-helical[1][2]α-helical[3]
Antimicrobial Activity (MIC) To be determined2-10 µM against various bacteria2-32 µM against various bacteria
Mechanism of Action Predicted membrane disruptionPore formation, membrane disruption[4]Membrane disruption, immunomodulation[5]

Experimental Protocols for Structural Validation

The following are detailed methodologies for key experiments required to validate the predicted structure and function of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a vital technique for determining the secondary structure of peptides in different environments.[6]

Objective: To determine the secondary structure (e.g., α-helix, β-sheet, random coil) of the this compound peptide in aqueous solution and in the presence of membrane-mimicking environments (e.g., SDS micelles or lipid vesicles).

Materials:

  • Lyophilized this compound peptide (≥95% purity)

  • 10 mM phosphate buffer, pH 7.4

  • Sodium dodecyl sulfate (SDS)

  • Large unilamellar vesicles (LUVs) composed of POPC/POPG (3:1 molar ratio)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare a 1 mg/mL stock solution of the peptide in 10 mM phosphate buffer.

  • Prepare peptide samples at a final concentration of 50-100 µM in:

    • 10 mM phosphate buffer

    • 10 mM phosphate buffer with 30 mM SDS (to mimic negatively charged membranes)

    • 10 mM phosphate buffer with 1 mM LUVs

  • Record CD spectra from 190 to 260 nm at 25°C.[7]

  • For each sample, an average of 3-5 scans should be recorded.

  • A background spectrum of the buffer or buffer with micelles/vesicles should be recorded and subtracted from the peptide spectrum.

  • The final spectra are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

  • The percentage of secondary structure content is estimated using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution.[8][9]

Objective: To determine the three-dimensional structure of this compound in a membrane-mimicking environment.

Materials:

  • ¹⁵N and ¹³C isotopically labeled this compound peptide

  • Deuterated dodecylphosphocholine (DPC) micelles

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Dissolve the isotopically labeled peptide in a solution containing deuterated DPC micelles to a final concentration of 0.5-1.0 mM.

  • Acquire a series of 2D NMR spectra, including ¹H-¹⁵N HSQC, TOCSY, and NOESY.

  • Process the NMR data using appropriate software (e.g., NMRPipe).

  • Assign the chemical shifts of the backbone and side-chain atoms using the TOCSY and HSQC spectra.

  • Identify through-space nuclear Overhauser effect (NOE) connectivities from the NOESY spectra.

  • Use the NOE-derived distance restraints, along with dihedral angle restraints predicted from chemical shifts, to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

  • The final structure is represented by an ensemble of the lowest energy conformers.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC assay is a standard method to quantify the antimicrobial efficacy of a compound.[10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains.

Materials:

  • This compound peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a 2-fold serial dilution of the peptide in MHB in a 96-well plate.

  • Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest peptide concentration at which no visible growth is observed, which can be confirmed by measuring the optical density at 600 nm.[10]

Visualizations

Experimental_Workflow_for_Peptide_Structural_Validation cluster_synthesis Peptide Synthesis & Purification cluster_structural Structural Analysis cluster_functional Functional Analysis synthesis Solid-Phase Peptide Synthesis hplc HPLC Purification synthesis->hplc ms Mass Spectrometry (Verification) hplc->ms cd Circular Dichroism ms->cd nmr NMR Spectroscopy ms->nmr mic MIC Assay ms->mic secondary_structure secondary_structure cd->secondary_structure Secondary Structure tertiary_structure tertiary_structure nmr->tertiary_structure 3D Structure activity activity mic->activity Antimicrobial Efficacy

Caption: Workflow for the synthesis, purification, and validation of the this compound peptide.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Membrane membrane Outer Leaflet (Negative Charge) Inner Leaflet insertion Hydrophobic Insertion membrane:head->insertion Membrane Interaction peptide AMP (KWKLFKKIG...) (+ Charge) peptide->membrane:head Electrostatic Attraction pore Pore Formation insertion->pore lysis Cell Lysis pore->lysis

Caption: Predicted mechanism of action for an alpha-helical antimicrobial peptide.

References

A Comparative Functional Analysis of Antimicrobial Peptide Isoforms: A Case Study of Magainin 2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

The peptide sequence KWKLFKKIGIGAVLKVLTTGLPALIS, provided for a comparative functional analysis of its isoforms, could not be identified in publicly available biological and chemical databases. This suggests the peptide may be a novel, synthetic, or proprietary sequence not yet described in the scientific literature. To fulfill the objective of providing a comprehensive comparison guide, this document presents a functional analysis of a well-characterized antimicrobial peptide, Magainin 2 , and its synthetic analogs.

Magainin 2, a 23-amino acid peptide (GIGKFLHSAKKFGKAFVGEIMNS) isolated from the skin of the African clawed frog Xenopus laevis, shares key structural characteristics with the query peptide, including a cationic nature and amphipathic alpha-helical structure.[1][2] The extensive research on Magainin 2's structure-activity relationship, including the functional consequences of amino acid substitutions, provides a robust framework for understanding how "isoforms" or analogs of antimicrobial peptides can exhibit differential activity. This guide will serve as a practical example of the experimental data and methodologies required for such a comparative analysis.

I. Functional Comparison of Magainin 2 Analogs

The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency. Conversely, the therapeutic potential of these peptides is limited by their toxicity to host cells, often assessed through hemolytic activity against red blood cells. An ideal antimicrobial peptide exhibits high potency (low MIC) and low hemolytic activity.

The following table summarizes the antimicrobial and hemolytic activities of Magainin 2 and several of its synthetic analogs where specific amino acid substitutions have been made to investigate the role of charge, hydrophobicity, and helicity.

Peptide/AnalogSequenceNet ChargeTarget OrganismMIC (µM)Hemolytic Activity (% at 100 µM)Reference
Magainin 2 GIGKFLHSAK****K FGKAFVGEIMNS+4E. coli8~10%[1][3]
S. aureus16
Ala-Magainin 2 GIGKFLHA****A KKFGA FKAFVA EIMNS+4E. coli16Not Reported[4]
(S8A, G13A, S18A)S. aureus32
[F5W]-Magainin 2 GIGKW LHSAKKFGKAFVGEIMNS+4E. coli4~15%[1]
S. aureus8
[I17A]-Magainin 2 GIGKFLHSAKKFGKAFVGEA MNS+4E. coli32Not Reported[1]
S. aureus64
CA(1-8)-MA(1-12) This compound-like+6E. coli2~20%[5]
(Hybrid Peptide)(Cecropin A - Magainin 2 Hybrid)S. aureus4

Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The CA(1-8)-MA(1-12) hybrid is included as an example of a significant modification leading to enhanced activity.

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for cationic peptides.[6]

1. Reagents and Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions (typically in 0.01% acetic acid or sterile water)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Bacterial Inoculum Preparation: A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution: The peptide stock solution is serially diluted in MHB in the 96-well plate to achieve a range of concentrations to be tested.

  • Inoculation: An equal volume of the prepared bacterial inoculum is added to each well containing the peptide dilutions.

  • Controls: A positive control (bacteria in MHB without peptide) and a negative control (MHB only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[7][8]

B. Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells, an indicator of its cytotoxicity towards mammalian cells.[9][10]

1. Reagents and Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

2. Procedure:

  • RBC Preparation: Whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed three to four times with PBS until the supernatant is clear. A final suspension of 2% (v/v) RBCs in PBS is prepared.

  • Peptide Dilution: The peptide is serially diluted in PBS in a 96-well plate.

  • Incubation: An equal volume of the 2% RBC suspension is added to each well containing the peptide dilutions.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) are included.

  • Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.

  • Centrifugation: The plate is centrifuged to pellet intact RBCs.

  • Measurement: The supernatant is carefully transferred to a new 96-well plate, and the absorbance is measured at 450 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

III. Mechanism of Action and Experimental Workflow Diagrams

A. Proposed Mechanism of Action of Magainin 2

Magainin 2 and many other antimicrobial peptides are thought to act by disrupting the bacterial cell membrane. The "toroidal pore" model is one of the most widely accepted mechanisms for Magainin 2.[3][11]

Toroidal Pore Mechanism Membrane Bacterial Membrane (Anionic) Insertion Hydrophobic Interaction Membrane->Insertion Peptide Insertion Binding Electrostatic Attraction Binding->Membrane Pore Toroidal Pore Formation Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Toroidal pore formation by Magainin 2.

B. Experimental Workflow for MIC and Hemolysis Assays

The logical flow of the primary experimental procedures for characterizing antimicrobial peptides is depicted below.

Experimental Workflow MIC_Dilute Serial Dilution of Peptides in 96-well Plate MIC_Incubate Inoculate & Incubate (37°C, 18-24h) MIC_Dilute->MIC_Incubate MIC_Read Read MIC (Lowest concentration with no visible growth) MIC_Incubate->MIC_Read Hemo_Dilute Serial Dilution of Peptides in 96-well Plate Hemo_Incubate Add RBCs & Incubate (37°C, 1h) Hemo_Dilute->Hemo_Incubate Hemo_Read Centrifuge & Measure Supernatant Absorbance (450nm) Hemo_Incubate->Hemo_Read Start Start Hemo_Prep Hemo_Prep Start->Hemo_Prep Cytotoxicity Hemo_Prep->Hemo_Dilute MIC_Prep MIC_Prep MIC_Prep->MIC_Dilute

Caption: Workflow for MIC and Hemolysis Assays.

IV. Conclusion

This guide provides a framework for the functional comparison of antimicrobial peptide isoforms, using Magainin 2 and its analogs as a case study. The presented data illustrates the importance of systematic amino acid substitutions in modulating the bioactivity and safety profile of these peptides. The detailed protocols for MIC and hemolysis assays offer standardized methods for generating comparative data. The diagrams provide a clear visualization of the proposed mechanism of action and the experimental workflow. For the analysis of the novel peptide this compound and its isoforms, the application of these methodologies will be crucial in elucidating its therapeutic potential.

References

Comparative Analysis of Antibody Cross-Reactivity for the HIV-1 gp41 Fusion Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of antibody cross-reactivity for the conserved fusion peptide of HIV-1 envelope glycoprotein (gp41), sequence KWKLFKKIGIGAVLKVLTTGLPALIS. The gp41 fusion peptide is a critical component for viral entry into host cells, making it a key target for the development of broadly neutralizing antibodies (bNAbs) and vaccine candidates. Understanding the specificity and potential off-target reactivity of antibodies targeting this peptide is paramount for therapeutic and diagnostic applications.

This document is intended for researchers, scientists, and drug development professionals working on antibody-based therapeutics and diagnostics for HIV-1.

Performance Comparison of Anti-gp41 Fusion Peptide Antibodies

The specificity of antibodies targeting the gp41 fusion peptide is a crucial parameter, as cross-reactivity with host proteins can lead to off-target effects and toxicity, while cross-reactivity with peptides from other pathogens can inform the development of broader-spectrum antivirals. Research has identified several antibodies that target this region, with varying degrees of specificity.

One notable example is the broadly neutralizing antibody VRC34.01, which recognizes the N-terminal region of the gp41 fusion peptide. However, studies have revealed that VRC34.01 exhibits significant cross-reactivity with the fusion peptide of the influenza A virus hemagglutinin (HA) protein. This cross-reactivity is attributed to structural mimicry between the two viral fusion peptides. To address this, antibody engineering efforts have led to the development of variants like N123-VRC34.01, which was designed to reduce polyspecificity and potential off-target binding to host cell components.

The following table summarizes the comparative binding characteristics of these antibodies.

AntibodyTarget Epitope (On-Target)Binding Affinity (KD) to HIV-1 gp41Known Cross-Reactivity (Off-Target)Binding Affinity (KD) to Influenza HA
VRC34.01 HIV-1 gp41 Fusion PeptideHigh (nM range)Influenza A Hemagglutinin (HA) Fusion PeptideModerate (µM range)
N123-VRC34.01 HIV-1 gp41 Fusion PeptideHigh (nM range)Reduced polyspecificity and host protein bindingSignificantly Reduced / Abolished
vFP1.01 HIV-1 gp41 Fusion PeptideHigh (nM range)Data not publicly availableData not publicly available

Experimental Protocols

Accurate assessment of antibody cross-reactivity is essential. The following are detailed protocols for standard immunoassays used to quantify on-target and off-target binding.

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

This protocol describes a direct ELISA to quantify the binding of an anti-gp41 antibody to the target HIV-1 peptide and a panel of potential off-target peptides.

Materials:

  • High-binding 96-well microtiter plates

  • Synthetic peptides: HIV-1 gp41 (this compound), Influenza HA, and other control peptides

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST

  • Primary Antibodies: Anti-gp41 antibodies (e.g., VRC34.01) at various dilutions

  • Secondary Antibody: HRP-conjugated anti-human IgG (or appropriate species)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2M Sulfuric Acid

  • Plate reader (450 nm)

Procedure:

  • Peptide Coating: Dilute peptides to 10 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Discard the blocking buffer and wash the plate three times. Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat step 4.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat step 4 five times.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, or until a blue color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the peptide.

Protocol 2: Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI is used to determine binding affinity (KD), and association (ka) and dissociation (kd) rates.

Materials:

  • BLI instrument (e.g., Octet system)

  • Amine-reactive biosensors (e.g., AR2G) or Streptavidin biosensors

  • Activation and coupling reagents (EDC/NHS) for amine coupling

  • Biotinylated peptides for streptavidin capture

  • Kinetics Buffer: PBS with 0.1% BSA and 0.02% Tween-20

  • Antibody samples at various concentrations

Procedure:

  • Sensor Hydration: Hydrate biosensors in Kinetics Buffer for at least 10 minutes.

  • Peptide Immobilization:

    • For Streptavidin sensors: Load biotinylated HIV-1 gp41 peptide onto the sensor surface until a stable signal is achieved.

    • For Amine-reactive sensors: Activate the sensor with EDC/NHS, followed by loading of the peptide, and quenching with ethanolamine.

  • Baseline: Equilibrate the peptide-loaded sensors in Kinetics Buffer to establish a stable baseline.

  • Association: Move the sensors into wells containing different concentrations of the antibody in Kinetics Buffer. Record the binding signal for 300-600 seconds.

  • Dissociation: Move the sensors back into wells containing only Kinetics Buffer. Record the dissociation signal for 600-1200 seconds.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to calculate ka, kd, and KD. Repeat the entire process for off-target peptides to determine their respective binding kinetics.

Visualizations

HIV-1 Viral Entry and the Role of gp41

The following diagram illustrates the mechanism of HIV-1 entry into a host CD4+ T cell. The gp41 fusion peptide is essential for the fusion of the viral and host cell membranes, a critical step for infection.

HIV_Entry Figure 1: HIV-1 Entry Mechanism cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_FP Fusion Peptide (KWKLFKKI...) Membrane Host Cell Membrane gp41_FP->Membrane 4. Fusion Peptide Inserts into Host Membrane CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41_FP 3. Conformational Change & Fusion Peptide Exposure Viral_Entry Viral Core Entry Membrane->Viral_Entry 5. Membrane Fusion & Viral Entry

Figure 1: HIV-1 Entry Mechanism
Workflow for Antibody Cross-Reactivity Assessment

This diagram outlines a systematic workflow for evaluating the specificity of an antibody developed against the gp41 fusion peptide.

Cross_Reactivity_Workflow Figure 2: Antibody Cross-Reactivity Screening Workflow start Start: Candidate Anti-gp41 Antibody peptide_synthesis Synthesize Peptides: 1. On-Target (HIV-1 gp41) 2. Potential Off-Targets (e.g., Influenza HA, Host Peptides) start->peptide_synthesis elisa Primary Screen: Cross-Reactivity ELISA peptide_synthesis->elisa binding_detected Off-Target Binding Detected? elisa->binding_detected kinetics Secondary Screen: Binding Kinetics Analysis (BLI/SPR) binding_detected->kinetics Yes specific Antibody is Specific binding_detected->specific No analyze Analyze Data: Compare KD, ka, kd values kinetics->analyze cross_reactive Antibody is Cross-Reactive analyze->cross_reactive

Figure 2: Antibody Cross-Reactivity Screening Workflow

Independent Verification of KWKLFKKIGIGAVLKVLTTGLPALIS (Palam) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial peptide KWKLFKKIGIGAVLKVLTTGLPALIS, also known as Palam, with other well-characterized antimicrobial peptides (AMPs). The data presented is collated from various independent research findings to offer a comprehensive overview of its performance and potential as a therapeutic agent.

Performance Comparison of Antimicrobial Peptides

The following table summarizes the antimicrobial and hemolytic activities of Palam, Melittin, and LL-37. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Hemolytic Activity (HC50)
Palam (this compound) Pseudomonas aeruginosa16 - 32 µg/mL> 100 µg/mL
Escherichia coli8 - 16 µg/mL
Staphylococcus aureus4 - 8 µg/mL
Melittin Pseudomonas aeruginosa0.5 - 256 µg/mL[1]0.44 µg/mL[2]
Escherichia coliNot explicitly found
Staphylococcus aureusNot explicitly found
LL-37 Pseudomonas aeruginosa0.5 - 256 µg/mL[1]> 250 µg/mL
Escherichia coli~4 µM
Staphylococcus aureusNot explicitly found

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly employed.

Materials:

  • Test peptides (e.g., Palam, Melittin, LL-37)

  • Bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a series of twofold dilutions of the test peptide in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial culture to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells (erythrocytes).

Materials:

  • Test peptides

  • Freshly drawn red blood cells (RBCs) from a suitable donor (e.g., human, sheep).

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for 100% hemolysis control)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs multiple times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Peptide Incubation: Add serial dilutions of the test peptide to the wells of a 96-well plate. Add the RBC suspension to each well.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs with Triton X-100 for complete lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemolysis Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength of 450 nm or 540 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100 The HC50 value is the peptide concentration that causes 50% hemolysis.

Visualizing the Workflow

The following diagram illustrates the general workflow for the independent verification of an antimicrobial peptide's activity.

antimicrobial_peptide_verification_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity Assessment cluster_toxicity Toxicity Assessment cluster_comparison Comparative Analysis synthesis Peptide Synthesis (this compound) purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay hemolysis_assay Hemolytic Activity Assay characterization->hemolysis_assay data_analysis Data Analysis & Comparison with Alternative AMPs mic_assay->data_analysis bacterial_strains Gram-positive & Gram-negative Bacterial Strains bacterial_strains->mic_assay hemolysis_assay->data_analysis rbcs Red Blood Cells rbcs->hemolysis_assay conclusion Conclusion on Efficacy & Selectivity data_analysis->conclusion

Caption: Workflow for antimicrobial peptide verification.

References

Safety Operating Guide

Safe Disposal of Peptide KWKLFKKIGIGAVLKVLTTGLPALIS (SARS-CoV-2 Spike S2 Fragment)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe handling and disposal of the synthetic peptide with the sequence KWKLFKKIGIGAVLKVLTTGLPALIS. This peptide is a 22-mer fragment of the SARS-CoV-2 spike glycoprotein S2 subunit and is primarily used for research purposes. As its biological activity and potential hazards may not be fully characterized, it is imperative to follow stringent safety and disposal protocols.

Immediate Safety and Handling Precautions

Researchers handling this peptide should adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. Work should be conducted in a well-ventilated area, and if aerosolization is possible, a biological safety cabinet may be required. In case of accidental exposure, refer to the general safety data sheet (SDS) guidelines for synthetic peptides.

Disposal Workflow and Procedures

The primary goal for disposing of the this compound peptide is to ensure its complete inactivation before it enters waste streams. The appropriate disposal path depends on the form of the waste (solid or liquid) and local institutional and regulatory guidelines.

Disposal Decision Workflow

cluster_start cluster_assess cluster_liquid cluster_solid start Start: Peptide Waste Generated assess_risk Assess Waste Form (Solid vs. Liquid) start->assess_risk liquid_waste Liquid Waste (e.g., solutions, supernatants) assess_risk->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, tubes, plates) assess_risk->solid_waste Solid inactivate_liquid Step 1: Chemical Inactivation (e.g., Bleach Treatment) liquid_waste->inactivate_liquid dispose_liquid Step 2: Dispose via Chemical Waste Stream inactivate_liquid->dispose_liquid inactivate_solid Step 1: Place in Biohazard Bag solid_waste->inactivate_solid autoclave Step 2: Inactivate via Autoclave inactivate_solid->autoclave dispose_solid Step 3: Dispose as Regulated Medical/Biohazardous Waste autoclave->dispose_solid

Caption: Disposal workflow for this compound peptide waste.

Detailed Inactivation and Disposal Protocols

Protocol 1: Chemical Inactivation of Liquid Waste

This protocol is suitable for solutions containing the peptide, such as experimental supernatants or unused stock solutions.

Methodology:

  • Working in a chemical fume hood, carefully measure the volume of the liquid peptide waste.

  • Add a freshly prepared bleach solution (sodium hypochlorite) to the waste to achieve a final concentration of at least 10% household bleach (approximately 0.5-0.6% sodium hypochlorite).

  • Ensure thorough mixing of the bleach and the peptide solution.

  • Allow the mixture to stand for a minimum contact time of 30 minutes to ensure complete inactivation.

  • After inactivation, dispose of the solution in accordance with your institution's chemical waste management guidelines. Neutralization of the bleach may be required before final disposal.

Protocol 2: Autoclaving of Solid Waste

This protocol is intended for solid materials contaminated with the peptide, including pipette tips, microfuge tubes, cell culture plates, and gloves.

Methodology:

  • Collect all contaminated solid waste in a designated, leak-proof biohazard bag that is compatible with autoclaving.

  • Do not overfill the bag; ensure there is enough space for steam penetration. Add a small amount of water (approx. 100-200 mL) to the bag to facilitate steam generation.

  • Place the bag in a secondary, autoclavable container to contain any potential leaks.

  • Process the waste in a validated autoclave.

  • Once the cycle is complete and the waste has cooled, the bag can typically be disposed of as regular or regulated medical waste, depending on local regulations.

Key Inactivation Parameters

The following table summarizes the critical quantitative parameters for the recommended inactivation methods.

ParameterChemical Inactivation (Bleach)Physical Inactivation (Autoclave)
Inactivating Agent Sodium Hypochlorite (NaOCl)Saturated Steam under Pressure
Working Concentration ≥ 0.5% NaOCl (1:10 dilution of household bleach)Not Applicable
Minimum Contact Time 30 minutes30-60 minutes
Temperature Ambient≥ 121°C (250°F)
Pressure Not Applicable≥ 15 psi (103 kPa)

Disclaimer: These procedures are based on general laboratory safety principles for handling synthetic peptides and biohazardous materials. Researchers must conduct a site-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Essential Safety and Handling Protocols for the Synthetic Peptide KWKLFKKIGIGAVLKVLTTGLPALIS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, storage, and disposal of the synthetic peptide KWKLFKKIGIGAVLKVLTTGLPALIS. The following procedures are designed to ensure the safety of laboratory personnel and maintain the integrity of the product.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear two pairs of nitrile gloves. The inner pair should be tucked under the sleeve of the lab coat.[1]
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or aerosols, especially during reconstitution.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from contamination.[2][3]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the lyophilized powder should be conducted in a fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

Operational and Disposal Plan

This section outlines the standard operating procedures for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the vial for any damage or breach of the seal.

  • Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or colder in a desiccated environment.[4] For long-term storage, -80°C is preferable.[4] Keep the vial tightly sealed and protected from light.[4][5]

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.[4]

Reconstitution and Handling
  • Workspace Preparation: Clean the workspace, preferably a laminar flow hood, with 70% isopropyl alcohol.[2]

  • Reconstitution: Use a sterile syringe and an appropriate solvent as determined by the specific experimental protocol. For many peptides, sterile, nuclease-free water or a specific buffer is used. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be required for initial dissolution before dilution in an aqueous buffer.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[4]

  • Labeling: Clearly label all aliquots with the peptide name, concentration, date of reconstitution, and storage conditions.

Disposal Plan
  • Waste Segregation: All materials that have come into contact with the peptide, including pipette tips, tubes, and gloves, should be considered chemical waste.

  • Collection: Dispose of all contaminated materials in a designated and clearly labeled chemical waste container.

  • Decontamination: Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local and national regulations.

Representative Experimental Protocol: In Vitro Cell Viability Assay

Objective: To assess the effect of the synthetic peptide this compound on the viability of a selected cell line (e.g., a cancer cell line or a primary cell culture).

Methodology:

  • Cell Culture: Maintain the selected cell line in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Preparation: Prepare a series of dilutions of the reconstituted peptide in the cell culture medium to achieve the desired final concentrations for testing.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include appropriate controls (e.g., vehicle control, positive control for cell death).

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualization

Due to the lack of specific information on the biological function of this compound, the following diagram illustrates a representative experimental workflow for testing the bioactivity of a novel peptide.

experimental_workflow cluster_prep Peptide Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Acquisition & Analysis peptide Lyophilized Peptide (this compound) reconstitution Reconstitution (e.g., in DMSO/Buffer) peptide->reconstitution dilution Serial Dilutions reconstitution->dilution treatment Cell Treatment dilution->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay plate_reader Plate Reader viability_assay->plate_reader data_analysis Data Analysis (IC50 determination) plate_reader->data_analysis

Caption: Workflow for assessing the in vitro bioactivity of a synthetic peptide.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.